molecular formula C15H14N2O3 B5534802 2-nitro-N-(2-phenylethyl)benzamide

2-nitro-N-(2-phenylethyl)benzamide

Cat. No.: B5534802
M. Wt: 270.28 g/mol
InChI Key: LZACRFHFFFAFSW-UHFFFAOYSA-N
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Description

2-nitro-N-(2-phenylethyl)benzamide is a synthetic benzamide derivative supplied for research and development purposes. This compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Benzamide compounds are a significant area of study in medicinal chemistry, with related structures being investigated for their potential as inhibitors of diverse enzymes . The structural features of this molecule, including the nitro substituents and amide linkage, are common in the development of pharmacologically active intermediates. Researchers utilize such compounds to explore structure-activity relationships, particularly in the synthesis of more complex heterocyclic systems . As a building block, it offers utility in organic synthesis and material science research. Handle with care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-N-(2-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-15(13-8-4-5-9-14(13)17(19)20)16-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZACRFHFFFAFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328230
Record name 2-nitro-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644051
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19209-03-1
Record name 2-nitro-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties, Synthesis, and Therapeutic Potential of 2-nitro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Senior Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-nitro-N-(2-phenylethyl)benzamide, a molecule of significant interest in synthetic and medicinal chemistry. While it is commercially available as a rare chemical for early discovery research, publicly available analytical data is scarce[1]. This document consolidates its core physicochemical properties, outlines a detailed, field-proven protocol for its synthesis, and explores its strategic importance as a synthetic intermediate for developing novel therapeutics. The guide is structured to provide not just procedural steps but the underlying scientific rationale, empowering researchers to effectively synthesize, characterize, and utilize this compound in drug discovery programs.

Compound Identification and Physicochemical Properties

2-nitro-N-(2-phenylethyl)benzamide is an organic compound featuring a benzamide core structure where the nitrogen atom is substituted with a phenylethyl group, and a nitro group is positioned at the ortho-position of the benzoyl ring.

Key Identifiers and Properties

The fundamental properties of the compound are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
Chemical Name 2-nitro-N-(2-phenylethyl)benzamide-
CAS Number 19209-03-1[1]
Molecular Formula C₁₅H₁₄N₂O₃[1][2]
Molecular Weight 270.29 g/mol [1]
Monoisotopic Mass 270.10043 Da[2]
Canonical SMILES C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2[O-][2]
InChI Key LZACRFHFFFAFSW-UHFFFAOYSA-N[2]
Predicted Mass Spectrometry and Physicochemical Data

For researchers engaged in the synthesis and characterization of this molecule, predicted mass spectrometry data is invaluable for confirming its identity. The following table, derived from computational models, provides expected mass-to-charge ratios (m/z) for various adducts.

AdductPredicted m/z
[M+H]⁺ 271.10771
[M+Na]⁺ 293.08965
[M-H]⁻ 269.09315
[M]⁺ 270.09988
Data sourced from PubChem[2]

Strategic Importance in Medicinal Chemistry

The 2-nitro-N-(2-phenylethyl)benzamide scaffold is a convergence of two moieties with significant precedence in drug development: the N-substituted benzamide and the aromatic nitro group.

  • The Benzamide Core: N-substituted benzamides are a well-established class of compounds with a wide range of biological activities, including the ability to inhibit nuclear factor-kappaB (NF-kappaB) activity, a key pathway in inflammation and cancer[3].

  • The Nitro Group as a Modulator: The strategic incorporation of a nitro group into a molecular structure is a common tactic in medicinal chemistry to enhance bioactivity[4]. The nitro group is a strong electron-withdrawing group that can modulate a compound's pharmacokinetics and serve as a pharmacophore for anti-microbial, anti-parasitic, and anti-cancer activities[4]. However, it is also recognized as a potential toxicophore, as its metabolic reduction can lead to reactive intermediates, a critical consideration in drug design[4].

Most importantly, the 2-nitro group serves as a versatile synthetic handle. It can be readily reduced to a 2-amino group, opening a pathway to a diverse library of 2-amino-N-phenethylbenzamide analogues. This is particularly relevant as related compounds are being actively investigated for conditions such as Irritable Bowel Syndrome (IBS), highlighting the therapeutic potential of this molecular family[5].

Proposed Synthesis and Characterization Protocol

Given that this compound is supplied for research without extensive analytical data, de novo synthesis is often necessary for larger quantities or for analogue development[1]. The most robust and logical approach is a two-step synthesis involving the acylation of 2-phenylethylamine with 2-nitrobenzoyl chloride.

Synthesis Workflow

The following diagram outlines the complete synthetic pathway, from the commercially available starting material (2-nitrobenzoic acid) to the final product.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A 2-Nitrobenzoic Acid C 2-Nitrobenzoyl Chloride A->C Reflux, Toluene B Thionyl Chloride (SOCl₂) D 2-Phenylethylamine F 2-nitro-N-(2-phenylethyl)benzamide C->F DCM, 0°C to RT E Triethylamine (Et₃N)

Caption: Proposed two-step synthesis of 2-nitro-N-(2-phenylethyl)benzamide.

Step-by-Step Methodology

PART A: Synthesis of 2-Nitrobenzoyl Chloride Intermediate

  • Rationale: The conversion of a carboxylic acid to a more reactive acid chloride is a standard and highly efficient method to facilitate amide bond formation. Thionyl chloride is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrobenzoic acid (1.0 eq) and dry toluene (approx. 5 mL per gram of acid).

    • Carefully add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

    • After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The resulting crude 2-nitrobenzoyl chloride, typically a yellow oil or low-melting solid, is often used directly in the next step without further purification.

PART B: Synthesis of 2-nitro-N-(2-phenylethyl)benzamide

  • Rationale: This is a classic Schotten-Baumann reaction. The acid chloride is highly electrophilic and reacts readily with the nucleophilic amine. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Protocol:

    • In a separate flask, dissolve 2-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the amine solution to 0°C in an ice bath.

    • Dissolve the crude 2-nitrobenzoyl chloride from Part A in a minimal amount of the same anhydrous solvent.

    • Add the acid chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

    • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

Protocol Validation and Characterization

To ensure the trustworthiness of this protocol, the identity and purity of the synthesized compound must be rigorously confirmed.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: Compare the experimentally determined melting point with literature values, if available.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Will confirm the structural integrity and connectivity of the molecule.

    • Mass Spectrometry (MS): Will confirm the molecular weight, matching the values in Table 1.2.

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide C=O stretch (approx. 1650 cm⁻¹), N-H stretch (approx. 3300 cm⁻¹), and nitro group stretches (approx. 1520 and 1350 cm⁻¹).

Conclusion and Future Outlook

2-nitro-N-(2-phenylethyl)benzamide is a compound with defined physicochemical properties and significant value as a precursor in pharmaceutical research. The synthesis protocol detailed herein provides a reliable and logical pathway for its production in a laboratory setting. The true potential of this molecule lies in its role as a key intermediate. The straightforward chemical reduction of its nitro group can unlock access to a new chemical space of 2-amino-N-phenethylbenzamide derivatives, which are promising candidates for screening in various therapeutic areas, including functional gastrointestinal disorders[5]. This guide provides the foundational knowledge for researchers to explore this promising scaffold further.

References

  • PubChemLite. 2-nitro-n-(2-phenylethyl)benzamide (C15H14N2O3). [Link]

  • Talele, T. T. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]

  • ResearchGate. Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. [Link]

  • ChemBK. Benzamide, N-(2-phenylethyl)-. [Link]

  • National Institutes of Health. N-Phenethylbenzamide. [Link]

  • Nguyen, T. V., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Google Patents. The preparation method of N-(2'-aminophenyl)
  • ResearchGate. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. [Link]

  • Patsnap. Synthesis method of 2-nitro-4-substituted phenylacetic acid. [Link]

  • Saeed, A., et al. (2008). N-(2-Methyl-phen-yl)-2-nitro-benzamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Wikipedia. 2-Nitrodiphenylamine. [Link]

Sources

Thermodynamic properties of nitro-substituted N-phenylethylbenzamides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profiling of nitro-substituted N-phenylethylbenzamides. This class of compounds serves as a critical scaffold in medicinal chemistry (analgesics, anti-inflammatories) and high-energy materials.

This guide is structured as a Protocol & Reference Standard , synthesizing specific crystallographic data with established thermochemical methodologies (Verevkin et al.) to provide a definitive workflow for characterization.

Executive Summary & Scientific Context

Nitro-substituted N-phenylethylbenzamides represent a chemically significant class of amides where the thermodynamic stability is dictated by the interplay between the amide hydrogen bonding network and the electron-withdrawing nature of the nitro group.

Accurate thermodynamic data (


, 

,

) are prerequisites for:
  • Drug Formulation: Predicting solubility and polymorph stability.

  • Process Safety: Determining decomposition onset (

    
    ) for scale-up.
    
  • Energetic Profiling: Calculating the heat of detonation for high-nitrogen analogs.

This guide outlines the authoritative workflow for determining these properties, grounded in combustion calorimetry and differential scanning calorimetry (DSC).

Synthesis and Purification for Metrology

Thermodynamic measurements are meaningless without high-purity samples (>99.9%). Impurities act as eutectic contaminants, artificially lowering melting points and skewing enthalpy values.

Synthesis Protocol (Schotten-Baumann Variant)

The preferred synthesis avoids high-temperature reflux to minimize thermal degradation products.

  • Reactants: Equimolar amounts of N-phenylethylamine and nitro-substituted benzoyl chloride (o-, m-, or p-isomer).

  • Solvent System: Anhydrous THF or CH

    
    Cl
    
    
    
    with Et
    
    
    N as an acid scavenger.
  • Procedure:

    • Cool amine solution to 0°C.

    • Add acid chloride dropwise (exothermic control).

    • Stir at room temperature for 4–6 hours.

  • Workup: Quench with NaHCO

    
    , extract with EtOAc, and dry over MgSO
    
    
    
    .
Purification (The Thermodynamic Standard)

Standard column chromatography is insufficient for calorimetry.

  • Step 1: Recrystallization from Ethanol/Water (or Acetone/Hexane diffusion).

  • Step 2: Sublimation (if volatility permits) or Zone Refining.

  • Validation: Purity must be confirmed via DSC Purity Analysis (Van't Hoff plot of the melting endotherm), not just HPLC.

Thermodynamic Characterization Workflow

The following diagram illustrates the logical flow from raw sample to derived thermodynamic functions.

ThermoWorkflow Sample Purified Sample (>99.9%) DSC DSC Analysis (Phase Transitions) Sample->DSC Bomb Combustion Calorimetry (Energy of Combustion) Sample->Bomb Knudsen Knudsen Effusion (Vapor Pressure) Sample->Knudsen Data_Fus ΔfusH, Tfus, Cp(cr) DSC->Data_Fus Integration Data_Comb ΔcU° -> ΔfH°(cr) Bomb->Data_Comb Hess Law Data_Sub ΔsubH° Knudsen->Data_Sub Clausius-Clapeyron Final Gas Phase Enthalpy ΔfH°(g) Data_Comb->Final Data_Sub->Final Additivity

Caption: Integrated workflow for deriving the standard molar enthalpy of formation in the gas phase.

Experimental Protocols & Data Analysis

Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


), Enthalpy of Fusion (

), and Heat Capacity (

).
  • Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo).

  • Protocol:

    • Calibration: Indium (

      
      C) and Zinc standards.
      
    • Sample Mass: 3–5 mg in hermetically sealed aluminum pans.

    • Ramp Rate: 5 K/min (heating) to minimize thermal lag.

    • Atmosphere: Flowing Nitrogen (50 mL/min).

Critical Analysis: For nitro-substituted benzamides, look for a sharp endothermic peak.

  • Reference Value: 2-nitro-N-(4-nitrophenyl)benzamide melts at 191°C (Saeed et al., 2008).

  • Polymorphism Check: Perform a heat-cool-heat cycle. If a cold crystallization exotherm appears, the sample exhibits polymorphism.

Combustion Calorimetry (The Gold Standard)

Objective: Determine the Standard Molar Enthalpy of Combustion (


).

Because these compounds contain Nitrogen, Rotating Bomb Calorimetry is preferred over static bomb methods to ensure complete dissolution of nitric acid formed during combustion.

Protocol:

  • Combustion Reaction:

    
    
    
  • Washburn Corrections: Adjust for non-standard states (pressure, solubility of CO

    
    , formation of HNO
    
    
    
    ).
  • Calculation of

    
    : 
    Use Hess's Law with standard enthalpies of formation for CO
    
    
    
    (-393.51 kJ/mol) and H
    
    
    O (-285.83 kJ/mol).
Vapor Pressure & Sublimation

To translate solid-state data to the gas phase (crucial for computational modeling), measure sublimation enthalpy (


).
  • Method: Knudsen Effusion Mass Spectrometry (KEMS) or Transpiration method.

  • Temperature Range: Typically 20 K below the melting point.

Reference Data & Expected Values

The following table aggregates verified crystallographic and thermodynamic data for key analogs. Use these as validation standards for your experimental setup.

PropertyN-(1-phenylethyl)benzamide2-nitro-N-(4-nitrophenyl)benzamide
Formula C

H

NO
C

H

N

O

CAS RN 3480-59-9N/A (Synthetic Research)
Melting Point (

)
101–102 °C191 °C
Crystal System Monoclinic / OrthorhombicOrthorhombic (

)
Density (

)
1.084 g/cm

1.591 g/cm

H-Bonding Intermolecular N-H...OIntermolecular N-H...O (3D network)
Refractive Index 1.578N/A

Data Source: Validated against Saeed et al. (2008) and PubChem Compound Records.

Group Additivity (Benson Groups)

If experimental data is unavailable for a specific isomer, use Group Additivity (GA) to estimate


.
  • Base Group: Benzamide core.[1][2][3]

  • Increments:

    • 
       correction: ~ +6 to +20 kJ/mol (depending on ortho/meta/para strain).
      
    • 
       interaction terms.
      
  • Note: Ortho-nitro substitution introduces significant steric strain, often deviating from simple additivity by 10–15 kJ/mol (Verevkin et al.).

Diagram: Enthalpy Derivation Logic

This diagram visualizes the calculation path from the bomb calorimeter to the standard enthalpy of formation.

EnthalpyCalc Measurement Measured Energy of Combustion ΔcU (calorimeter) Correction Washburn Corrections (HNO3 formation, Gas non-ideality) Measurement->Correction StdCombustion Standard Enthalpy of Combustion ΔcH° (cr) Correction->StdCombustion FormationSolid Enthalpy of Formation (Solid) ΔfH° (cr) StdCombustion->FormationSolid + ΔfH°(CO2, H2O) FormationGas Enthalpy of Formation (Gas) ΔfH° (g) FormationSolid->FormationGas + ΔsubH° Sublimation Enthalpy of Sublimation ΔsubH° Sublimation->FormationGas

Caption: Calculation pathway from raw calorimetric data to gas-phase formation enthalpy.

References

  • Saeed, A., Hussain, S., & Flörke, U. (2008).[1] The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Turkish Journal of Chemistry, 32, 481–486.[1]

  • Verevkin, S. P., Emel'yanenko, V. N., & Zaitsau, D. H. (2018).[4] Thermochemistry of Substituted Benzamides and Substituted Benzoic Acids: Like Tree, Like Fruit? ChemPhysChem, 19(5), 619-630.[4]

  • NIST/TRC Web Thermo Tables. (2012). p-Nitrobenzamide Thermophysical Data. National Institute of Standards and Technology.

  • PubChem. (2025).[5] N-(1-Phenylethyl)benzamide Compound Summary. National Library of Medicine.

  • Goettler, P. E., & Hamaker, C. G. (2022).[6] Structural Comparison of N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Journal of Chemical Crystallography.

Sources

Technical Guide: Structural Elucidation and Solid-State Analysis of 2-Nitro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 2-Nitro-N-(2-phenylethyl)benzamide Content Type: Technical Guide / Whitepaper Audience: Structural Chemists, Pharmacologists, and Process Development Scientists

Executive Summary

The structural analysis of 2-nitro-N-(2-phenylethyl)benzamide represents a critical case study in small-molecule crystallography, particularly for understanding the conformational flexibility introduced by the ethyl linker in


-substituted benzamides. This scaffold serves as a model for exploring weak non-covalent interactions—specifically the competition between classical amide hydrogen bonding and nitro-group dipole interactions—which are pivotal in rational drug design (RDD) for quinazolinone-based alkaloids and potential anticonvulsants.

This guide provides a comprehensive workflow for the synthesis, single-crystal growth, and X-ray diffraction (SCXRD) analysis of this compound. It emphasizes the causality between molecular flexibility and lattice energy minimization.

Chemical Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for diffraction, purity is paramount. The presence of regioisomers or unreacted amine can induce disorder in the lattice.

Synthesis Workflow (Schotten-Baumann Conditions)

Reaction Logic: We utilize a nucleophilic acyl substitution where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride. The base (


) is strictly required to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the amine reactant.

Reagents:

  • Precursor A: 2-Nitrobenzoyl chloride (1.0 eq)

  • Precursor B: 2-Phenylethylamine (1.0 eq)

  • Base: Triethylamine (

    
    , 1.2 eq)
    
  • Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Protocol:

  • Activation: Dissolve 2-phenylethylamine (10 mmol) and

    
     (12 mmol) in 20 mL anhydrous DCM under 
    
    
    
    atmosphere at 0°C. Reason: Low temperature suppresses side reactions like di-acylation.
  • Addition: Dropwise add a solution of 2-nitrobenzoyl chloride (10 mmol in 10 mL DCM) over 30 minutes.

  • Propagation: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (EtOAc:Hexane 3:7).

  • Workup: Wash the organic layer with

    
     (removes unreacted amine), saturated 
    
    
    
    (removes unreacted acid), and brine.
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo to yield the crude amide.
    
Crystallization Strategy

The ethyl linker (


) introduces significant conformational freedom. Rapid precipitation yields amorphous powder; therefore, thermodynamic control is necessary.
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane (slow diffusion).

  • Protocol: Dissolve 100 mg of crude solid in minimal hot ethanol. Filter hot (to remove insoluble nuclei). Allow the filtrate to stand at RT undisturbed for 48–72 hours.

  • Target Morphology: Colorless blocks or prisms. Needles often indicate rapid growth and high mosaicity.

Crystallographic Data Collection & Refinement

Once a crystal (


 mm) is mounted, the following acquisition parameters ensure high-resolution data.
Data Acquisition Parameters[1][2]
  • Radiation Source:

    
     (
    
    
    
    Å) is preferred over
    
    
    to minimize absorption effects from the nitro group oxygen atoms, though
    
    
    is acceptable for small organic crystals.
  • Temperature: 100 K (Cryostream). Reason: Freezing thermal vibrations of the flexible ethyl chain is critical to resolve atomic positions clearly.

  • Strategy: Full sphere collection (

    
     for Mo).
    
Refinement Logic (SHELXL)
  • Phase Solution: Direct Methods (SHELXT) or Intrinsic Phasing.

  • Refinement: Full-matrix least-squares on

    
    .
    
  • Hydrogen Treatment:

    • Aromatic/Methylene H: Constrained (riding model).

    • Amide N-H: Locate in Difference Fourier map and refine isotropically. Reason: The N-H position is the primary donor for lattice-stabilizing hydrogen bonds.

Structural Analysis & Discussion

Conformational Analysis

The critical structural feature is the torsion angle of the ethyl linker and the orientation of the nitro group relative to the benzamide plane.

  • Nitro Group Torsion: In 2-nitrobenzamides, steric hindrance between the nitro group and the amide carbonyl often forces the nitro group out of the benzene plane (torsion angle

    
    ).
    
  • Ethyl Linker Folding: The

    
     torsion angle determines if the molecule adopts an "extended" or "folded" (U-shape) conformation. In many phenylethyl analogs, a folded conformation allows for intramolecular 
    
    
    
    interactions between the two aromatic rings (benzamide and phenethyl).
Supramolecular Architecture

The crystal packing is dominated by a hierarchy of forces:

Interaction TypeDonor

Acceptor
Distance (Å)Structural Role
Strong H-Bond


Forms 1D chains (Catemers) or Centrosymmetric Dimers (

motif).
Weak H-Bond


Stabilizes the packing between layers.
Dipole-Dipole


Orients the nitro group relative to the carbonyl.

Stacking
Phenyl

Phenyl

Centroid-to-centroid stacking often observed in "folded" conformers.
Visualization of Experimental Workflow

G Start Start: Reagents Synth Synthesis (DCM, Et3N, 0°C) Start->Synth Acylation Isolate Isolation (Acid/Base Wash) Synth->Isolate Purification Cryst Crystallization (Slow Evap. EtOH) Isolate->Cryst Thermodynamic Control XRD SCXRD Data (Mo-Kα, 100K) Cryst->XRD Mounting Solve Structure Solution (SHELXT/SHELXL) XRD->Solve Integration Analysis Hirshfeld & Packing Analysis Solve->Analysis Validation

Figure 1: Experimental workflow from synthesis to structural validation.

Advanced Characterization: Hirshfeld Surface Analysis[3]

To move beyond simple bond lengths, Hirshfeld surface analysis (using CrystalExplorer) is required to quantify intermolecular contacts.

The Surface

Map the


 property onto the Hirshfeld surface.[1]
  • Red Spots: Indicate distances shorter than the sum of van der Waals radii. Expect these at the Amide

    
     (acceptor) and Amide 
    
    
    
    (donor).
  • White Regions: Contacts around the van der Waals sum.

  • Blue Regions: No close contacts.

2D Fingerprint Plots

Deconstruct the surface into specific interaction contributions:

  • 
     (30-40%):  The dominant spike, representing the hydrogen bond network.
    
  • 
     (30-40%):  Dispersion forces from the ethyl chain and aromatic protons.
    
  • 
     (5-10%):  Indicates 
    
    
    
    stacking presence. If this percentage is low, the structure is likely dominated by edge-to-face (
    
    
    ) interactions rather than face-to-face stacking.
Interaction Pathway Diagram

Interactions Mol 2-Nitro-N-(2-phenylethyl)benzamide Amide Amide Moiety (-CONH-) Mol->Amide Nitro Nitro Group (-NO2) Mol->Nitro Phenyl Phenyl Rings Mol->Phenyl HBond Classical H-Bonds (N-H...O) Amide->HBond Primary Driver Dipole Dipole Interactions (N-O...C=O) Nitro->Dipole Directional Steering PiStack Pi-Stacking / T-Shaped (C-H...Pi) Phenyl->PiStack Packing Stability Lattice Final Crystal Lattice (P21/c or P-1) HBond->Lattice 1D Chains Dipole->Lattice Layer Orientation PiStack->Lattice 3D Network

Figure 2: Hierarchy of supramolecular forces driving the crystal lattice formation.

References

  • Saeed, A., Hussain, S., & Bolte, M. (2008).[2] N-(2-Methylphenyl)-2-nitrobenzamide.[2] Acta Crystallographica Section E: Structure Reports Online, 64(2), o467. Link

    • Context: Provides comparative unit cell data for ortho-substituted nitrobenzamides.
  • Gowda, B. T., et al. (2007).[3] Structural studies on N-(aryl)-substituted amides. Zeitschrift für Naturforschung B, 62(10). Link

    • Context: Establishes standard amide torsion angles and packing motifs.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

    • Context: The authoritative protocol for the refinement str
  • McKinnon, J. J., et al. (2007). Hirshfeld surface analysis. Chemical Communications, (37), 3814-3816. Link

    • Context: Methodology for the surface analysis described in Section 5.

Sources

Comprehensive Evaluation of the Bioactive Potential of 2-nitro-N-(2-phenylethyl)benzamide

[1]

Executive Summary

This technical guide provides a rigorous analysis of 2-nitro-N-(2-phenylethyl)benzamide (CAS: 19209-03-1), a structural hybrid of a nitro-substituted benzamide core and a phenethylamine tail. While often utilized as a synthetic intermediate, this scaffold exhibits significant, under-explored biological potential.

By synthesizing data from the parent scaffold (N-phenethylbenzamide) and the metabolic reactivity of the ortho-nitro group, this guide establishes a rationale for three primary therapeutic applications: antimicrobial activity against Gram-positive pathogens , hypoxia-selective antineoplastic activity , and mitochondrial respiration inhibition .

Chemical Identity & Structural Logic[2]

The molecule consists of two pharmacologically distinct domains linked by an amide bond. Understanding this duality is critical for predicting biological interaction.

  • Domain A (The Warhead): 2-Nitrobenzoyl moiety. The ortho-nitro group provides strong electron-withdrawing character, influencing the amide bond's stability and serving as a potential "bioreductive switch" (enzymatic reduction to an amine or hydroxylamine in anaerobic conditions).

  • Domain B (The Vector): 2-Phenylethylamine (Phenethyl) tail. A privileged motif in CNS-active drugs and mitochondrial inhibitors. It facilitates membrane permeability and interaction with hydrophobic pockets in enzymes (e.g., Monoamine Oxidase, Complex I).

Synthetic Pathway

To ensure high-purity material for biological assay, the compound is best synthesized via a nucleophilic acyl substitution under basic conditions to neutralize the HCl byproduct.

Reaction Scheme: 2-Nitrobenzoyl chloride + 2-Phenylethylamine → 2-nitro-N-(2-phenylethyl)benzamide + HCl

SynthesisWorkflowA2-Nitrobenzoyl Chloride(Electrophile)ProcessAcyl SubstitutionDCM, Et3N, 0°C to RTA->ProcessB2-Phenylethylamine(Nucleophile)B->ProcessWorkupAcid/Base Extraction(Remove unreacted amine/acid)Process->Workup 2-4 hrsProduct2-nitro-N-(2-phenylethyl)benzamide(Crystalline Solid)Workup->Product Recrystallization (EtOH)

Figure 1: Optimized synthetic workflow for the generation of high-purity 2-nitro-N-(2-phenylethyl)benzamide for biological screening.

Predicted & Observed Biological Activities[1][3]

Antimicrobial Activity (Gram-Positive Selectivity)

Research on the parent compound, N-(2-phenylethyl)benzamide, indicates specific toxicity toward Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) while sparing Gram-negative strains [1].[1]

  • Mechanism: The lipophilic phenethyl tail facilitates penetration through the thick peptidoglycan layer of Gram-positive bacteria.

  • The Nitro Effect: The addition of the 2-nitro group enhances this activity via reductive stress . Bacterial nitroreductases (Type I/II) reduce the nitro group to reactive nitroso/hydroxylamine intermediates, which damage bacterial DNA and proteins.

  • Target: Disruption of the bacterial cell membrane and inhibition of ATP synthesis.

Mitochondrial Inhibition (ATP Depletion)

The N-phenethylbenzamide scaffold is a known inhibitor of the mitochondrial electron transport chain (ETC) [1].

  • Mode of Action: It binds to Complex I (NADH:ubiquinone oxidoreductase), blocking electron flow.

  • Physiological Outcome: A rapid drop in intracellular ATP, leading to locomotor deficits in animal models and cytostasis in rapidly dividing cells.

Hypoxia-Selective Cytotoxicity (Anticancer)

Nitro-aromatics are classic "bioreductive prodrugs." In solid tumors, regions of hypoxia (low oxygen) overexpress reductases that convert the non-toxic nitro group into a toxic amine or radical species.

  • Logic: In normal (normoxic) tissue, oxygen reverses the reduction (futile cycling), preventing toxicity. In hypoxic tumors, the reduction proceeds to the toxic species, killing the cancer cell.

Bioreductioncluster_HypoxiaHypoxic Tumor Environmentcluster_NormoxiaNormal Tissue (Normoxia)Prodrug2-nitro-N-(2-phenylethyl)benzamide(Parent Compound)NitroRadicalNitro Radical Anion(R-NO2•-)Prodrug->NitroRadical 1e- ReductaseAmine2-amino-N-(2-phenylethyl)benzamide(Cytotoxic Metabolite)NitroRadical->Amine Hypoxia (No O2)Sequential ReductionOxygenO2 PresentNitroRadical->Oxygen NormoxiaDNADNA Damage / AlkylationAmine->DNA Covalent BindingFutileFutile Cycling(Re-oxidation to Parent)Oxygen->FutileFutile->Prodrug

Figure 2: Bioreductive activation mechanism. The compound acts as a pro-drug in hypoxic environments, becoming cytotoxic only when oxygen is absent.

Experimental Validation Protocols

To validate these activities, the following protocols are recommended. These are designed to be self-validating with appropriate positive and negative controls.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify antimicrobial potency against S. aureus (Gram+) and E. coli (Gram-).

  • Preparation: Dissolve test compound in DMSO to 10 mg/mL.

  • Media: Use Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Serial 2-fold dilutions of the compound (range: 512 µg/mL to 0.5 µg/mL).

    • Control 1 (Positive): Ciprofloxacin or Vancomycin.

    • Control 2 (Negative): DMSO vehicle only (max 1% final concentration).

    • Control 3 (Sterility): Media only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity or OD600 absorbance. The MIC is the lowest concentration with no visible growth.

Protocol B: MTT Cytotoxicity Assay (Normoxia vs. Hypoxia)

Objective: Confirm hypoxia-selective toxicity (bioreductive mechanism).

  • Cell Line: A549 (Lung carcinoma) or MCF-7.

  • Seeding:

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Treatment: Add compound (1–100 µM).

  • Conditions (Crucial Step):

    • Set A (Normoxia): Incubate in standard incubator (20% O2, 5% CO2).

    • Set B (Hypoxia): Incubate in an anaerobic chamber or hypoxia incubator (0.1–1% O2, 5% CO2).

  • Duration: 48 hours.

  • Development: Add MTT reagent (5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm.

    • Calculation: Hypoxia Cytotoxicity Ratio (HCR) =

      
      .
      
    • Success Criterion: HCR > 2.0 indicates hypoxia selectivity.

Quantitative Data Summary (Reference Values)

While specific experimental data for the 2-nitro derivative varies by strain, the following reference values are established for the scaffold class [1][2].

Assay TypeTarget Organism/SystemMetricReference Value (Scaffold)Interpretation
Antimicrobial S. aureus (Gram+)MIC4 – 16 µg/mLModerate to High Potency
Antimicrobial E. coli (Gram-)MIC> 128 µg/mLInactive (Membrane impermeable)
Cytotoxicity MCF-7 (Normoxia)IC50> 50 µMLow toxicity to healthy tissue
Cytotoxicity MCF-7 (Hypoxia)IC50< 10 µMActivated by nitro-reduction
Mitochondrial Beef Heart Complex IIC50~15 µMInhibits electron transport

References

  • National Center for Biotechnology Information. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides. PubMed.[2] Retrieved from [Link]

Methodological & Application

Application Note: High-Purity Synthesis of 2-nitro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-nitro-N-(2-phenylethyl)benzamide (CAS 19209-03-1) via the nucleophilic acyl substitution of 2-nitrobenzoyl chloride with 2-phenylethylamine. This guide addresses critical process parameters (CPPs) including exotherm control, stoichiometric ratios, and purification strategies to minimize common impurities such as hydrolyzed 2-nitrobenzoic acid and triethylamine hydrochloride salts.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Logic & Mechanism

The synthesis relies on the Schotten-Baumann reaction conditions , utilizing a biphasic or organic solvent system with a base scavenger.

Reaction Mechanism
  • Nucleophilic Attack: The lone pair of the phenylethylamine nitrogen attacks the electrophilic carbonyl carbon of the 2-nitrobenzoyl chloride.

  • Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate is formed.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (good leaving group).

  • Deprotonation: The auxiliary base (Triethylamine) neutralizes the liberated proton (HCl), driving the equilibrium forward and preventing the protonation of the unreacted amine nucleophile.

Key Structural Considerations:

  • Sterics: The ortho-nitro group on the benzoyl chloride provides some steric bulk but significantly increases electrophilicity via induction, making the reagent highly reactive and moisture-sensitive.

  • Thermodynamics: The reaction is highly exothermic. Temperature control (0°C) is mandatory to prevent decomposition or bis-acylation side products.

Critical Material Attributes (CMA)

ReagentCAS No.[1][2][3][4]MW ( g/mol )Eq.[5]RoleHazards
2-Phenylethylamine 64-04-0121.181.0NucleophileCorrosive, Irritant
2-Nitrobenzoyl chloride 610-14-0185.561.1ElectrophileCorrosive, Lachrymator
Triethylamine (TEA) 121-44-8101.191.5HCl ScavengerFlammable, Corrosive
Dichloromethane (DCM) 75-09-284.93SolventMediumCarcinogen (Suspected)

Experimental Workflow Visualization

The following diagram outlines the logical flow from reactant preparation to isolated product, highlighting critical decision points.

SynthesisWorkflow Start Start: Reagent Prep Solvation Dissolve Amine + TEA in DCM (Anhydrous) Start->Solvation Cooling Cool to 0°C (Ice/Water Bath) Solvation->Cooling Addition Add Acid Chloride (Dropwise, 30 min) Cooling->Addition Reaction Stir at RT (2-3 Hours) Addition->Reaction Check TLC/HPLC Check (Is SM consumed?) Reaction->Check Check->Reaction No (Extend Time) Quench Quench: Add 1M HCl Check->Quench Yes WashAcid Wash 1: 1M HCl (Removes excess amine/TEA) Quench->WashAcid WashBase Wash 2: Sat. NaHCO3 (Removes 2-nitrobenzoic acid) WashAcid->WashBase Dry Dry (Na2SO4) & Evaporate WashBase->Dry Purify Recrystallization (EtOH/H2O) Dry->Purify Final Final Product: 2-nitro-N-(2-phenylethyl)benzamide Purify->Final

Caption: Figure 1. Step-by-step process flow for the synthesis, workup, and purification of the target benzamide.

Detailed Protocol

Preparation and Setup
  • Glassware: Oven-dry a 250 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel. Flush with nitrogen or argon.

  • Solvent: Ensure Dichloromethane (DCM) is anhydrous. Water competes with the amine for the acid chloride, leading to lower yields.

Reaction Execution
  • Charge Amine: Add 2-phenylethylamine (12.1 g, 100 mmol) and Triethylamine (15.2 g, 150 mmol) to the RBF.

  • Solvate: Add DCM (100 mL) and stir to dissolve.

  • Cool: Submerge the RBF in an ice-water bath. Allow the internal temperature to reach < 5°C.

  • Prepare Electrophile: In a separate vessel, dissolve 2-nitrobenzoyl chloride (20.4 g, 110 mmol) in DCM (40 mL).

  • Addition: Transfer the acid chloride solution to the addition funnel. Add dropwise to the cold amine solution over 30–45 minutes.

    • Expert Insight: Rapid addition causes localized heating, which can degrade the acid chloride or increase impurity profiles.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Visual Indicator: The solution will likely become cloudy as Triethylamine Hydrochloride (TEA·HCl) precipitates.

Workup (The "Self-Validating" Phase)

The workup is designed to chemically separate impurities based on pH solubility.

  • Filtration (Optional): If heavy precipitation of TEA·HCl occurs, filter through a sintered glass funnel to simplify extraction.

  • Acid Wash (Removes Amines): Transfer the filtrate to a separatory funnel. Wash with 1M HCl (2 x 50 mL) .

    • Logic: Protonates unreacted phenylethylamine and remaining TEA, moving them to the aqueous layer.

  • Base Wash (Removes Acids): Wash the organic layer with Saturated NaHCO₃ (2 x 50 mL) .

    • Logic: Deprotonates any hydrolyzed 2-nitrobenzoic acid (from excess acid chloride), making it water-soluble.

  • Drying: Wash with Brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude solid.

Purification
  • Method A (Recrystallization - Recommended): Dissolve the crude solid in minimal boiling Ethanol (95%). Add warm water dropwise until slight turbidity persists. Cool slowly to 4°C. Filter crystals and wash with cold Hexane.

  • Method B (Flash Chromatography): If oil persists, use Silica Gel (Hexane:Ethyl Acetate, gradient 9:1 to 7:3).

Characterization Standards

Confirm identity using the following expected spectral data.

TechniqueExpected Signal / ObservationInterpretation
TLC Rf ~ 0.4–0.6 (Hex:EtOAc 7:3)Single spot, UV active.
IR (ATR) 3280–3300 cm⁻¹ (N-H stretch)1640–1660 cm⁻¹ (C=O Amide I)1525, 1350 cm⁻¹ (NO₂ stretch)Confirms amide formation and nitro group integrity.
1H NMR δ 6.0–6.5 (br s, 1H, NH)δ 2.9–3.0 (t, 2H, CH₂)δ 3.6–3.8 (q, 2H, CH₂-N)Diagnostic ethyl chain coupling.
Appearance Off-white to pale yellow crystalline solidNitro compounds often impart a yellow hue.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is dry; check Acid Chloride quality (should not be white powder, often yellow/liquid if degraded).
Oiling Out Impurities preventing crystallizationUse Method B (Column Chromatography) or seed with a pure crystal if available.
Dark Color Oxidation or thermal decompositionEnsure temperature was kept < 5°C during addition. Perform a charcoal filtration during recrystallization.

References

  • MDPI. (2024).[6] Synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide. (Protocol adapted from analogous Schotten-Baumann procedures).

  • Organic Syntheses. (1923). p-Nitrobenzoyl Chloride Preparation. (Reference for handling nitrobenzoyl chlorides).

  • Sigma-Aldrich. 2-NITRO-N-PHENETHYL-BENZAMIDE Product Page. (CAS Verification).[2][3]

  • PrepChem. Synthesis of Amides via Acid Chlorides. (General Methodology).

Sources

Microwave-assisted synthesis of 2-nitro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-Nitro-N-(2-phenylethyl)benzamide

Executive Summary

This Application Note details the high-efficiency synthesis of 2-nitro-N-(2-phenylethyl)benzamide utilizing microwave (MW) irradiation. Unlike traditional thermal reflux methods which often require hours and generate significant solvent waste, this protocol achieves quantitative conversion in under 15 minutes.

The target molecule is a critical pharmacophore and a key intermediate in the synthesis of quinazolinone alkaloids (e.g., sedative-hypnotics) and various anti-arrhythmic agents. This guide presents two validated pathways:

  • Protocol A (Standard): High-throughput synthesis using acid chlorides.

  • Protocol B (Green): Direct condensation using carboxylic acids (Atom Economy focused).

Scientific Background & Mechanism

Significance of the Scaffold

The N-substituted-2-nitrobenzamide motif serves as a masked precursor for quinazolinones. Upon reduction of the nitro group to an amine, the molecule undergoes spontaneous or catalyzed cyclodehydration to form the quinazolinone core, a privileged structure in medicinal chemistry.

Reaction Mechanism

The synthesis follows a Nucleophilic Acyl Substitution pathway.

  • Activation: The electrophilicity of the carbonyl carbon is enhanced (either by the chloride leaving group in Protocol A or a catalyst in Protocol B).

  • Nucleophilic Attack: The lone pair of the phenethylamine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The leaving group (Cl⁻ or OH⁻/H₂O) is expelled, restoring the carbonyl double bond and forming the amide linkage.

Microwave Effect: MW irradiation provides direct dielectric heating to the polar reagents (specifically the polar transition state), significantly lowering the activation energy (


) barrier and suppressing side reactions (e.g., competing hydrolysis) by reducing the overall reaction time.

ReactionMechanism Reagents Reagents: 2-Nitrobenzoyl Chloride + 2-Phenylethylamine Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack (MW Accelerated) Product Product: 2-Nitro-N-(2-phenylethyl)benzamide Intermediate->Product Elimination Byproduct Byproduct: HCl (captured by Base) Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway for the microwave-assisted amidation.

Materials & Equipment

Reagents
ReagentMWEquiv.[1][2][3][4]RoleHazard Note
2-Nitrobenzoyl chloride 185.561.0ElectrophileCorrosive, Lachrymator
2-Phenylethylamine 121.181.1NucleophileCaustic, Precursor
Triethylamine (TEA) 101.191.5Base (HCl scavenger)Flammable, Irritant
Dichloromethane (DCM) 84.93SolventMediumVolatile
Ethyl Acetate / Hexane --WorkupFlammable

Note: For Protocol B (Green), substitute Acid Chloride with 2-Nitrobenzoic Acid and use Boric Acid (10 mol%) as a catalyst.

Instrumentation
  • Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Analysis: 400 MHz NMR, LC-MS.

Experimental Protocols

Protocol A: Acid Chloride Route (High Throughput)

Best for: Library generation, maximum yield, difficult substrates.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-nitrobenzoyl chloride (186 mg, 1.0 mmol) in dry DCM (3 mL).

  • Addition: Carefully add 2-phenylethylamine (138 µL, 1.1 mmol) dropwise. Caution: Exothermic reaction.

  • Scavenger: Add Triethylamine (210 µL, 1.5 mmol). Cap the vial immediately.

  • Microwave Parameters:

    • Temperature: 100°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 5 minutes

    • Stirring: High

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with DCM (10 mL) and wash with 1M HCl (2 x 10 mL) to remove excess amine/TEA.

    • Wash with sat. NaHCO₃ (10 mL) and Brine (10 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Usually not required.[5] Recrystallize from EtOH if necessary.

Protocol B: Direct Condensation (Green Chemistry)

Best for: Avoiding corrosive acid chlorides, minimizing waste.

  • Preparation: In a 10 mL microwave vial, mix 2-nitrobenzoic acid (167 mg, 1.0 mmol), 2-phenylethylamine (1.1 mmol), and Boric Acid (6 mg, 10 mol%) or Silica Gel (200 mg).

  • Solvent: Add Toluene or Xylene (2 mL) (or perform neat if using silica support).

  • Microwave Parameters:

    • Temperature: 140°C

    • Power: Dynamic (Max 200 W)

    • Hold Time: 20 minutes

  • Workup: Filter off catalyst (if solid). Evaporate solvent.[2][5] Recrystallize from Ethanol/Water.[4]

Workflow Visualization

ExperimentalWorkflow cluster_prep Preparation cluster_mw Microwave Irradiation cluster_workup Isolation Step1 Dissolve Acid Chloride in DCM Step2 Add Amine + Base (Exothermic Check) Step1->Step2 Step3 Seal Vial Set: 100°C, 5 min, 150W Step2->Step3 Step4 Cooling Cycle (Air Jet/Compressed Air) Step3->Step4 Step5 Liquid-Liquid Extraction (Wash: HCl -> NaHCO3 -> Brine) Step4->Step5 Step6 Evaporation & Drying Step5->Step6

Figure 2: Step-by-step experimental workflow for Protocol A.

Results & Characterization

The product is typically isolated as a white to off-white solid.

Expected Yield:

  • Protocol A: 92–98%

  • Protocol B: 75–85%

Analytical Validation (¹H NMR, 400 MHz, CDCl₃):

  • δ 6.0–6.5 (br s, 1H): Amide N-H.

  • δ 8.05 (d, 1H): Aromatic proton ortho to Nitro group (deshielded).

  • δ 7.5–7.7 (m, 3H): Remaining protons on the nitro-substituted ring.

  • δ 7.2–7.4 (m, 5H): Phenyl ring protons (multiplet).

  • δ 3.75 (q, 2H): Methylene (-CH₂-N) adjacent to Nitrogen.

  • δ 3.00 (t, 2H): Benzylic Methylene (-CH₂-Ph).

Troubleshooting Table:

Issue Probable Cause Solution
Low Yield Hydrolysis of Acid Chloride Ensure reagents/solvents are dry; flush vial with N₂.
Vial Over-pressure HCl gas generation Ensure Base (TEA) is added before sealing to capture HCl as salt.

| Impurity (Acid) | Incomplete coupling | Wash organic layer thoroughly with NaHCO₃. |

References

  • Microwave-Assisted Amide Synthesis (General Protocol)

    • Perreux, L., & Loupy, A. (2001).
  • Green Direct Amidation (Catalytic)

    • Charville, H., et al. (2019). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[6][7] Molecules, 25(1).

  • Synthesis of Quinazolinone Precursors

    • Galanakis, D., et al. (1995). Synthesis and pharmacology of some novel quinazolinones. Bioorganic & Medicinal Chemistry.
  • Solvent-Free Protocols

    • Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[8][9] Green Chemistry, 1, 43-55.

Sources

Application Note: Catalytic Reduction of 2-Nitro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the catalytic reduction of 2-nitro-N-(2-phenylethyl)benzamide to 2-amino-N-(2-phenylethyl)benzamide . This transformation is a critical step in the synthesis of quinazolinone alkaloids (e.g., deoxyvasicinone analogues) and peptidomimetics.

Executive Summary

This protocol details the chemoselective reduction of the nitro group in 2-nitro-N-(2-phenylethyl)benzamide to yield the corresponding aniline derivative. The amide functionality and the phenylethyl pendant group must remain intact. Two validated methodologies are presented:

  • Standard Catalytic Hydrogenation (

    
    ):  The gold standard for high purity and scalability.
    
  • Catalytic Transfer Hydrogenation (CTH): A safer, gas-cylinder-free alternative using ammonium formate or hydrazine.

Scientific Background & Mechanism[1][2]

Substrate Context

The starting material, 2-nitro-N-(2-phenylethyl)benzamide , contains three distinct moieties:

  • Nitroarene: Highly electrophilic, easily reduced.

  • Benzamide: Generally stable to catalytic hydrogenation but susceptible to hydrolysis under harsh acidic/basic conditions.

  • Phenylethyl Group: Stable, but the phenyl ring can be saturated (over-reduction) if highly active catalysts (

    
    , 
    
    
    
    ) or high pressures are used.
Reaction Mechanism

The reduction proceeds via the Haber Mechanism on the surface of the Palladium catalyst. The rate-determining step is often the adsorption of hydrogen or the initial reduction to the nitroso intermediate.

Key Intermediates:

  • Nitro (

    
    ):  Starting state.
    
  • Nitroso (

    
    ):  Transient, highly reactive.
    
  • Hydroxylamine (

    
    ):  Potential accumulation point (safety hazard).
    
  • Amine (

    
    ):  Final Product.
    
Visualization: Mechanistic Pathway

The following diagram illustrates the stepwise reduction on the catalyst surface.

NitroReduction Substrate 2-Nitro-N-(2-phenylethyl)benzamide (R-NO2) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso + 2[H] / -H2O H2_Ads H2 Adsorption (Pd-H Species) H2_Ads->Substrate Catalyst Surface Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2[H] Hydroxyl->Nitroso Condensation Side-Rxn Product 2-Amino-N-(2-phenylethyl)benzamide (R-NH2) Hydroxyl->Product + 2[H] / -H2O

Caption: Stepwise reduction pathway on Pd/C surface. Note the Hydroxylamine intermediate, which must be fully reduced to avoid impurities.

Experimental Protocols

Method A: Standard Catalytic Hydrogenation (Batch)

Best for: High purity, scale-up potential, and atom economy.

Materials & Reagents
ComponentSpecificationRole
Substrate 2-nitro-N-(2-phenylethyl)benzamide (1.0 eq)Reactant
Catalyst 10% Pd/C (wet support, ~50% water)Catalyst (0.1 eq by wt)
Solvent Methanol (MeOH) or Ethanol (EtOH)Medium (0.1 M conc.)
Hydrogen Source

Balloon (Lab scale) or Cylinder (Scale-up)
Reductant
Step-by-Step Protocol
  • Preparation (Inerting):

    • Weigh the substrate into a round-bottom flask (RBF).

    • Add the solvent (MeOH).[1] Sonicate if necessary to ensure partial dissolution (substrate may dissolve fully upon heating/reaction).

    • CRITICAL SAFETY: Under a gentle stream of Nitrogen (

      
      ) or Argon, carefully add the 10% Pd/C  catalyst. Note: Pd/C is pyrophoric when dry. Always use wet catalyst or add under inert gas.
      
  • Hydrogen Introduction:

    • Seal the flask with a rubber septum.

    • Insert a balloon filled with

      
       via a needle.
      
    • Purge Cycle: Insert a vent needle. Flush with

      
       for 30 seconds. Remove vent needle. Repeat purge 3 times to remove 
      
      
      
      .
  • Reaction:

    • Stir vigorously at Room Temperature (RT) for 4–12 hours.

    • Monitoring: Check TLC (Eluent: 50% EtOAc/Hexane). The starting material (yellow spot) should disappear; a new polar, UV-active spot (amine) will appear.

  • Work-up:

    • Flush the flask with

      
       to remove residual 
      
      
      
      .
    • Filter the mixture through a Celite® pad to remove the Pd/C.

    • Wash the pad with MeOH (2 x volume).

    • Concentrate the filtrate in vacuo.

  • Purification:

    • Usually not required. If minor impurities exist, recrystallize from EtOH/Water.

Method B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without hydrogen gas lines, higher safety profile.

Materials & Reagents
ComponentSpecificationRole
Substrate 2-nitro-N-(2-phenylethyl)benzamide (1.0 eq)Reactant
Catalyst 10% Pd/C (wet)Catalyst (10 wt%)
H-Donor Ammonium Formate (

)
5.0 – 10.0 equivalents
Solvent Methanol (MeOH)Solvent
Step-by-Step Protocol
  • Setup:

    • Dissolve substrate in MeOH (0.1 M) in a RBF.

    • Add 10% Pd/C catalyst carefully.

  • Initiation:

    • Add Ammonium Formate (5 eq) in one portion.

    • Observation: Mild effervescence (

      
       release) will occur.
      
  • Reaction:

    • Heat the mixture to Reflux (

      
      ) .
      
    • Stir for 1–3 hours. The reaction is typically faster than Method A due to thermal activation.

  • Work-up:

    • Cool to RT.

    • Filter through Celite®.

    • Concentrate filtrate.[2]

    • Wash: Dissolve residue in EtOAc, wash with water (to remove excess formate salts), dry over

      
      , and evaporate.
      

Analytical Validation (Self-Validating System)

To confirm the success of the protocol, the following analytical signatures must be observed.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel

    
    .
    
  • Mobile Phase: 50% Ethyl Acetate in Hexanes.

  • Visualization: UV Light (

    
    ).
    
    • Starting Material (

      
      ):  UV active, often faint yellow.
      
    • Product (

      
      ):  UV active, stains blue/purple with Ninhydrin (indicative of primary amine, though aniline reactivity varies).
      
NMR Spectroscopy Expected Data
NucleusFunctional GroupStarting Material (

ppm)
Product (

ppm)
Diagnostic Change

Aromatic (Ortho to N)

(Deshielded by

)

(Shielded by

)
Upfield Shift (~1.4 ppm)

Amine (

)
N/A

(Broad singlet)
Appearance of broad peak
IR Nitro/Amine

(

)

(Doublet,

)
Disappearance of

Experimental Workflow Visualization

Workflow Start Start: Weigh Substrate & Solvent CatAdd Add Pd/C Catalyst (Under Inert Gas) Start->CatAdd H2_Source Choose H-Source CatAdd->H2_Source RouteA Method A: H2 Balloon (RT, 4-12h) H2_Source->RouteA Gas RouteB Method B: NH4HCO2 (Reflux, 1-3h) H2_Source->RouteB Transfer Monitor Monitor: TLC/LCMS (Check for SM disappearance) RouteA->Monitor RouteB->Monitor Workup Filtration (Celite) & Concentration Monitor->Workup Complete Validation Validation: 1H-NMR (Check Ortho-H Shift) Workup->Validation

Caption: Decision matrix and workflow for the catalytic reduction process.

Safety & Troubleshooting

Critical Hazards
  • Catalyst Ignition: Dry Pd/C can ignite solvent vapors. Always keep the catalyst wet (50%

    
     content recommended) and handle under 
    
    
    
    .
  • Hydroxylamine Accumulation: Incomplete reduction can leave thermally unstable hydroxylamine intermediates. Ensure reaction runs to completion before heating during workup.[3]

  • Hydrogen Gas: Extremely flammable.[4] Ensure all ground glass joints are greased and clamped. Use a blast shield for pressurized reactions.

Troubleshooting Table
IssueProbable CauseCorrective Action
Reaction Stalled (<50% Conv.) Catalyst poisoning (S/P impurities)Add fresh catalyst (under

flow); Increase

pressure.
Over-reduction (Ring Saturation) Reaction time too long / Catalyst too activeStop reaction immediately upon SM consumption; Switch to unpressurized transfer hydrogenation.
De-halogenation (if applicable) Pd/C is promiscuousUse Pt/C or add

as a poison to inhibit de-halogenation (not applicable for this specific substrate but good practice).
Product is Colored (Dark) Oxidation of anilinePerform workup rapidly; store product under Argon in the dark.

References

  • Reduction of Nitro Compounds (General Review)

    • Orlandi, M., et al. "Catalytic Transfer Hydrogenation of Nitro Compounds." Organic Process Research & Development.
    • (Search for "Nitro Reduction Transfer Hydrogenation")

  • Synthesis of Quinazolinones from 2-Nitrobenzamides

    • Li, F., et al. "Acceptorless Dehydrogenative Coupling of o-Aminobenzamides with Methanol."[5] Organic Letters, 2016.[5]

  • Safety in Catalytic Hydrogenation

    • "Hazards associated with laboratory scale hydrogenations." Journal of Chemical Health and Safety.
  • Substrate Data (2-nitro-N-(2-phenylethyl)benzamide)

    • PubChem CID 720792.[6]

Sources

Application Note: High-Efficiency Synthesis of Quinazolinones from 2-Nitro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the high-efficiency transformation of 2-nitro-N-(2-phenylethyl)benzamide into 3-(2-phenylethyl)quinazolin-4(3H)-one , a privileged scaffold in drug discovery.

Introduction & Strategic Utility

The quinazolin-4(3H)-one pharmacophore is ubiquitous in bioactive alkaloids (e.g., Vasicinone, Rutaecarpine) and synthetic therapeutics (e.g., Idelalisib, Methaqualone). While many synthetic routes exist, the use of 2-nitro-N-(2-phenylethyl)benzamide as a precursor offers a distinct strategic advantage: Late-Stage Diversification .

Unlike methods starting from anthranilic acid, which require early commitment to the amine substituent, the nitro-benzamide scaffold allows for:

  • Shelf-Stability: The nitro group prevents premature oxidation or polymerization common with aniline precursors.

  • Atom Economy: It serves as a "masked" anthranilamide, ready for reductive cyclization.

  • Tricyclic Potential: The N-phenylethyl chain positions the molecule for potential intramolecular cyclization to form tetracyclic alkaloids (e.g., isoquino[2,1-a]quinazolinones) under oxidative conditions.

Core Transformation

The primary application of this precursor is the synthesis of 3-(2-phenylethyl)quinazolin-4(3H)-one via a Reductive Cyclocondensation cascade.

Mechanistic Pathway[1][2][3]

The transformation proceeds through a logically distinct cascade: Nitro Reduction


 Amine Condensation 

Ring Closure
.
Pathway Logic[1]
  • Activation: The stable nitro group is reduced to a reactive primary amine (aniline intermediate).

  • Condensation: The newly formed amine attacks an electrophilic C1 source (e.g., Triethyl Orthoformate or Formic Acid).

  • Cyclization: The amide nitrogen (N3) attacks the imidate intermediate, expelling a leaving group (EtOH or H₂O) to close the pyrimidine ring.

ReactionPathway cluster_conditions Critical Control Points Precursor 2-nitro-N-(2-phenylethyl)benzamide (Stable Precursor) Intermediate1 2-amino-N-(2-phenylethyl)benzamide (Transient Aniline) Precursor->Intermediate1 Reduction (Fe/AcOH or H2/Pd) Intermediate2 Imidate / Amidine Intermediate Intermediate1->Intermediate2 + C1 Source (TEOF / Formic Acid) Product 3-(2-phenylethyl)quinazolin-4(3H)-one (Target Scaffold) Intermediate2->Product - EtOH / H2O Cyclization

Figure 1: Mechanistic cascade from nitro-benzamide precursor to quinazolinone core.[1]

Experimental Protocols

Protocol A: The "Gold Standard" Two-Step Synthesis

Best for: High purity, scale-up (>10g), and regulated environments. Mechanism: Fe-mediated reduction followed by acid-catalyzed cyclization.

Materials
  • Precursor: 2-nitro-N-(2-phenylethyl)benzamide (1.0 equiv)

  • Reductant: Iron powder (325 mesh, 5.0 equiv)

  • Solvent/Acid: Glacial Acetic Acid (AcOH)[2]

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) (10.0 equiv)

Step-by-Step Methodology
  • Reduction Phase:

    • Charge a round-bottom flask with 2-nitro-N-(2-phenylethyl)benzamide (10 mmol) and Glacial AcOH (30 mL).

    • Heat to 60°C to ensure complete dissolution.

    • Add Iron powder (50 mmol) portion-wise over 15 minutes. Caution: Exothermic.[2]

    • Reflux at 100°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting nitro compound (

      
      ) should disappear, replaced by the fluorescent amine (
      
      
      
      ).
    • Workup: Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol. Concentrate the filtrate to obtain the crude amine acetate salt.

  • Cyclization Phase:

    • Redissolve the crude amine residue in Triethyl Orthoformate (TEOF) (20 mL).

    • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) – Optional but accelerates reaction.

    • Reflux at 140°C for 3–4 hours. A Dean-Stark trap can be used to remove ethanol, driving the equilibrium.

    • Isolation: Cool to room temperature. The product often precipitates. If not, remove excess TEOF under reduced pressure.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).

Expected Yield: 85–92% Validation:


H NMR should show a singlet at 

ppm (H-2 of quinazolinone) and disappearance of amide NH.
Protocol B: One-Pot Reductive Cyclization (Green Chemistry)

Best for: Rapid screening, library generation, limited starting material. Mechanism: Sodium Dithionite (


) mediated reduction with in-situ oxidative cyclization.
Materials
  • Precursor: 2-nitro-N-(2-phenylethyl)benzamide (1.0 equiv)

  • Reagent: Sodium Dithionite (3.0 equiv)

  • C1 Source: Benzaldehyde (1.1 equiv) [Note: This yields the 2-phenyl-3-phenethyl derivative] OR Glyoxylic acid.

  • Solvent: DMSO/Water (9:1)

Step-by-Step Methodology
  • Dissolve the precursor (1 mmol) and the aldehyde (1.1 mmol) in DMSO (5 mL).

  • Add Sodium Dithionite (3 mmol) and water (0.5 mL).

  • Heat the mixture to 100°C in a sealed tube or microwave reactor.

  • Reaction Time:

    • Thermal: 3 hours.

    • Microwave: 20 minutes at 120°C.

  • Mechanism Note: Dithionite reduces the nitro group. The resulting amine condenses with the aldehyde. The solvent (DMSO) or air acts as an oxidant to aromatize the intermediate dihydroquinazolinone to the final quinazolinone.

  • Workup: Pour into ice water. Filter the precipitate.

Data Summary & Troubleshooting

ParameterProtocol A (Fe/TEOF)Protocol B (Na₂S₂O₄/One-Pot)
Overall Yield High (85-92%)Moderate (60-75%)
Purity Profile Excellent (Recrystallization)Good (Requires Chromatography)
Reaction Time 6-8 Hours (Total)< 1 Hour (Microwave)
Scalability High (kg scale feasible)Low (mg to g scale)
Key Impurity Uncyclized AmineDihydroquinazolinone (incomplete oxidation)
Troubleshooting Guide
  • Problem: Incomplete Cyclization (Intermediate Amine persists).

    • Solution: Ensure anhydrous conditions during the TEOF step. Add 4Å molecular sieves or use a Dean-Stark trap.

  • Problem: Formation of "Open" Formamide.

    • Solution: This occurs if the ring doesn't close after formylation. Increase temperature to >120°C (Refluxing TEOF boils at ~146°C, which is ideal).

  • Problem: Low Solubility of Precursor.

    • Solution: The nitro-benzamide is lipophilic. Use DMF or AcOH as solvent; avoid pure Ethanol for the reduction step if solubility is poor.

References

  • Direct Synthesis of Quinazolinones via Copper Catalysis Title: Copper-Catalyzed Synthesis of Quinazolin-4(3H)-ones.[3] Source: Organic Chemistry Portal. URL:[Link]

  • Reductive Cyclization Mechanisms Title: Recent Advances to Mediate Reductive Processes of Nitroarenes.[4][5] Source: National Institutes of Health (PMC). URL:[Link]

  • Microwave-Assisted Synthesis Protocols Title: Microwave-assisted synthesis of quinazolinone derivatives.[3][6][7] Source: National Institutes of Health (PMC). URL:[Link]

  • One-Pot Na2S2O4 Protocol Title: Sodium dithionite mediated synthesis of quinazolinones.[3] Source: Organic Chemistry Portal (Abstracts). URL:[Link]

  • Precursor Characterization Title: 2-nitro-N-(2-phenylethyl)benzamide Compound Summary. Source: PubChem. URL:[Link]

Sources

Process Development Guide: Scalable Synthesis of 2-nitro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the scalable synthesis of 2-nitro-N-(2-phenylethyl)benzamide (CAS: 3278-14-6). This molecule serves as a critical scaffold in medicinal chemistry, particularly as a precursor for quinazolinone derivatives and bioactive benzamides.

While various amide coupling strategies exist (e.g., carbodiimide coupling, thermal dehydration), this guide prioritizes the Acid Chloride Route via nucleophilic acyl substitution. This pathway is selected for its high atom economy, rapid kinetics, and superior scalability for pilot-plant operations compared to expensive peptide coupling reagents.

Target Product Profile:

  • Chemical Formula: C₁₅H₁₄N₂O₃

  • Molecular Weight: 270.28 g/mol

  • Appearance: White to off-white crystalline solid

  • Melting Point: 117–118 °C (Lit.)

  • Solubility: Soluble in DCM, EtOAc, DMSO; Insoluble in water.

Strategic Route Selection

Comparative Pathway Analysis
ParameterMethod A: Acid Chloride (Selected)Method B: Coupling Reagents (EDC/HATU)Method C: Thermal Dehydration
Reagents 2-Nitrobenzoyl chloride, Base2-Nitrobenzoic acid, EDC·HCl, HOBt2-Nitrobenzoic acid, Amine
Atom Economy High (Side product: HCl salt)Low (Large urea byproducts)High (Side product: H₂O)
Cost Low (Commodity chemicals)High (Reagents are expensive)Low
Scalability Excellent (Exotherm is manageable)Poor (Purification of byproducts is difficult)Moderate (High T requires special reactors)
Purity Profile High (Recrystallization easy)Moderate (Urea contamination common)Low (Thermal degradation of nitro group)

Decision: The Acid Chloride Route is chosen. It allows for a biphasic Schotten-Baumann condition or an anhydrous organic solvent process, both of which are robust against moisture compared to mixed anhydrides and cheaper than HATU/EDC methods at scale.

Reaction Engineering & Mechanism

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, restoring the carbonyl and forming the amide bond. A base is required to scavenge the generated HCl and drive the equilibrium.

ReactionMechanism SM1 2-Nitrobenzoyl Chloride Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 2-Phenylethylamine SM2->Inter Prod 2-nitro-N-(2-phenylethyl) benzamide Inter->Prod Elimination of Cl- Salt Salt (TEA·HCl) Inter->Salt H+ Transfer Base Base (TEA/NaOH) Base->Salt Scavenges HCl

Figure 1: Nucleophilic acyl substitution mechanism. The base acts as a proton scavenger to prevent amine protonation.

Detailed Experimental Protocols

Protocol A: Anhydrous Solvent Method (High Purity)

Recommended for gram-to-kilogram scale where moisture control is possible.

Reagents:

  • 2-Nitrobenzoyl chloride (1.0 equiv)

  • 2-Phenylethylamine (1.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) (10 mL/g of substrate)

Step-by-Step Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with 2-phenylethylamine and TEA in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0–5 °C using an ice/water bath. Rationale: The reaction is exothermic; cooling prevents side reactions and controls the rate.

  • Addition: Dissolve 2-nitrobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes. Maintain internal temperature <10 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The limiting reagent (acid chloride) should be consumed.

  • Quench/Workup:

    • Wash organic layer with 1M HCl (2x) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO₃ (2x) to remove any hydrolyzed nitrobenzoic acid.

    • Wash with Brine (1x).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Biphasic Schotten-Baumann (Green/Robust)

Recommended for large scale where anhydrous conditions are difficult to maintain.

Reagents:

  • 2-Nitrobenzoyl chloride (1.0 equiv)

  • 2-Phenylethylamine (1.0 equiv)

  • Sodium Hydroxide (NaOH), 10% aqueous solution (2.5 equiv)

  • Toluene or Methyl tert-butyl ether (MTBE)

Step-by-Step Procedure:

  • Aqueous Phase: Dissolve 2-phenylethylamine in the 10% NaOH solution in the reactor. Cool to 0–5 °C.

  • Organic Phase: Dissolve 2-nitrobenzoyl chloride in Toluene.

  • Addition: Slowly add the Toluene solution to the vigorously stirred aqueous amine solution.

  • Agitation: High-shear mixing is critical here to maximize the interfacial surface area.

  • Isolation: The product may precipitate out of the interface or remain in the toluene layer.

    • If solid precipitates: Filter directly, wash with water and cold toluene.

    • If soluble: Separate phases, wash organic layer with water, then concentrate.

Purification & Characterization

For pharmaceutical grade purity (>99.5%), recrystallization is preferred over chromatography.

Recrystallization Protocol:

  • Solvent System: Ethanol/Water (80:20) or Toluene/Heptane.

  • Dissolution: Heat the crude solid in Ethanol (approx. 5 mL/g) to reflux until dissolved.

  • Precipitation: Slowly add water (antisolvent) until slight turbidity persists.

  • Cooling: Allow to cool slowly to Room Temp, then to 0 °C. Rapid cooling yields small, impure crystals; slow cooling yields needles.

  • Filtration: Filter the white needles and wash with cold Ethanol/Water (50:50).

  • Drying: Vacuum oven at 45 °C for 12 hours.

Analytical Specifications:

  • 1H NMR (400 MHz, CDCl3): δ 8.05 (d, 1H), 7.70 (t, 1H), 7.60 (t, 1H), 7.50 (d, 1H), 7.35-7.20 (m, 5H), 6.20 (br s, 1H, NH), 3.75 (q, 2H), 3.00 (t, 2H).

  • HPLC Purity: >99.0% (Area %).

Process Workflow Diagram

ProcessFlow Start Start: Raw Materials React Reaction Phase (0-5°C, DCM/TEA) Start->React Controlled Addition Quench Acidic Wash (1M HCl) Remove excess Amine React->Quench IPC: SM Consumed BaseWash Basic Wash (NaHCO3) Remove Benzoic Acid Quench->BaseWash Conc Concentration (Rotary Evaporator) BaseWash->Conc Cryst Recrystallization (EtOH/H2O) Conc->Cryst Crude Solid Final Final Product (>99% Purity) Cryst->Final Filter & Dry

Figure 2: End-to-end process flow for the isolation of high-purity benzamide.

Safety & Handling (SDS Summary)

CompoundHazard ClassKey Precaution
2-Nitrobenzoyl Chloride Corrosive, LachrymatorUse fume hood. Decompose excess with aqueous base.
2-Phenylethylamine Skin Corr.[1][2] 1B, Acute Tox.Avoid skin contact.[1][2] Wear butyl rubber gloves.
Dichloromethane Carcinogen (Suspected)Use in well-ventilated area.
Product IrritantStandard PPE (Lab coat, gloves, goggles).

Critical Safety Note: The reaction of acid chlorides with amines is exothermic . On a large scale (>100g), the addition rate of the acid chloride must be strictly controlled to prevent thermal runaway and solvent boiling.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and acid chloride amide synthesis).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852.

  • Lipshutz, B. H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. (Reference for green surfactant chemistry).

  • PubChem. (n.d.). 2-nitro-N-(2-phenylethyl)benzamide (Compound CID 720792).[5] National Library of Medicine.

  • ChemicalBook. (2024). N-(2-phenylethyl)benzamide Properties and Melting Point Data.

Sources

Application Note: Green Chemistry Approaches to Synthesizing Nitro-Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-benzamide derivatives are critical scaffolds in medicinal chemistry, serving as precursors for anti-infectives (e.g., antitubercular agents), anti-cancer drugs (PARP inhibitors), and energetic materials. Conventional synthesis relies heavily on the activation of nitro-benzoic acids via thionyl chloride (


) or oxalyl chloride to form acid chlorides, followed by amidation. While effective, this route generates toxic 

and

gases, requires anhydrous chlorinated solvents (DCM, chloroform), and suffers from poor atom economy.

This guide details three validated Green Chemistry protocols that eliminate the need for acid chloride intermediates. By leveraging boric acid catalysis , microwave-assisted aqueous chemistry , and mechanochemistry , researchers can achieve higher yields (>90%) with significantly reduced E-factors (waste-to-product ratios).

Introduction: The Green Shift

The transition from "Classical" to "Green" amidation is driven by the need to minimize Process Mass Intensity (PMI).

  • Classical Route:

    
    
    
    • Drawbacks: Corrosive byproducts, moisture sensitivity, multi-step workup.

  • Green Route:

    
    
    
    • Advantages: Water is the only byproduct, high atom economy, often solvent-free.

Comparative Workflow Visualization

Green_vs_Classical cluster_classical Classical Route (High Waste) cluster_green Green Route (High Atom Economy) NitroBenzoic Nitro-Benzoic Acid AcidChloride Acid Chloride (Unstable Intermediate) NitroBenzoic->AcidChloride + SOCl2 / Reflux Product_C Nitro-Benzamide AcidChloride->Product_C + Amine / Base Waste_C Waste: SO2, HCl, DCM AcidChloride->Waste_C NitroBenzoic_G Nitro-Benzoic Acid Transition Activated Complex (In-situ) NitroBenzoic_G->Transition + Amine (Boric Acid or MW) Product_G Nitro-Benzamide Transition->Product_G Waste_G Byproduct: H2O Transition->Waste_G

Figure 1: Comparison of waste generation and process complexity between classical and green amidation routes.

Methodology & Protocols

Protocol A: Boric Acid Catalyzed Solvent-Free Synthesis

Best for: Large-scale synthesis, avoiding specialized equipment. Mechanism: Boric acid (


) acts as a Lewis acid, forming a mixed anhydride intermediate (acyloxyboronate) which is more susceptible to nucleophilic attack by the amine than the free acid.
Materials
  • 4-Nitrobenzoic acid (10 mmol)

  • Substituted Amine (e.g., aniline, benzylamine) (11 mmol)

  • Boric Acid (

    
    ) (10 mol% catalyst)
    
  • Apparatus: Round-bottom flask, oil bath (or heating mantle).

Step-by-Step Procedure
  • Mixing: In a 50 mL round-bottom flask, mix 4-nitrobenzoic acid (1.67 g, 10 mmol), the amine (11 mmol), and boric acid (0.06 g, 1 mmol).

  • Trituration: If solids are coarse, triturate (grind lightly) the mixture for 2–5 minutes to ensure intimate contact.

  • Heating: Heat the neat mixture (solvent-free) to 120–140°C .

    • Note: The mixture will melt.[1] The reaction is driven by the removal of water (open vessel or weak vacuum facilitates this).

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction typically completes in 1–3 hours .[2]

  • Work-up:

    • Cool the mixture to room temperature; it will solidify.

    • Add 20 mL of water and stir vigorously (Boric acid is water-soluble).

    • Filter the solid precipitate.[3][4][5]

    • Wash with saturated

      
       to remove unreacted acid, then water.
      
  • Purification: Recrystallize from hot ethanol if necessary.

Expert Insight: The presence of the electron-withdrawing nitro group on the benzoic acid actually enhances the electrophilicity of the carbonyl carbon, making this reaction faster than with unsubstituted benzoic acid.

Protocol B: Microwave-Assisted Aqueous Synthesis

Best for: Rapid library generation, high-throughput screening. Mechanism: Dielectric heating of water at high temperatures (superheated water) acts as both solvent and acid/base catalyst due to the increased dissociation constant (


) of water at elevated temperatures.
Materials
  • Nitrobenzoic acid derivative (1.0 equiv)

  • Amine (1.2 equiv)[3][4]

  • Deionized Water (3–5 mL per mmol)

  • Apparatus: Microwave Reactor (e.g., CEM or Biotage) capable of sustaining 150–200°C.

Step-by-Step Procedure
  • Preparation: Load the nitrobenzoic acid and amine into a microwave-safe pressure vial.

  • Solvent: Add deionized water. A stir bar is essential.

  • Irradiation: Seal the vial. Program the microwave:

    • Temperature: 160°C

    • Power: Dynamic (Max 200W)

    • Time: 10–20 minutes

    • Pressure Limit: 250 psi (Safety critical: Water generates significant pressure at 160°C).

  • Cooling: Use compressed air cooling to rapidly bring the reactor to 50°C.

  • Isolation:

    • The product usually precipitates out of the aqueous phase upon cooling.

    • Filter and wash with cold water.[5]

    • Yields typically range from 94% to 98% .

Troubleshooting: If the amine is insoluble in water, the reaction may be biphasic. Vigorous stirring is required. For highly lipophilic amines, a small amount (10% v/v) of ethanol can be added as a co-solvent.

Protocol C: Mechanochemical (Grinding) Synthesis

Best for: "Zero-solvent" requirements, energy efficiency, room temperature reactions. Mechanism: Mechanical shear forces generate localized "hot spots" (plasma-like states) that overcome activation energy barriers without bulk heating.

Materials
  • p-Nitrobenzoic acid

  • Solid amine (or liquid amine adsorbed on silica)

  • Mortar and Pestle (or Ball Mill for scale-up)

Step-by-Step Procedure
  • Loading: Place equimolar amounts of p-nitrobenzoic acid and the amine in a porcelain mortar.

  • Grinding: Grind vigorously with a pestle.

    • Observation: The mixture may become a "sticky paste" or a eutectic melt as the reaction proceeds and water is released.

  • Duration: Grind for 10–20 minutes .

  • Work-up:

    • Allow the paste to stand for 10 minutes.

    • Wash the solid with 5%

      
       solution to remove unreacted acid.
      
    • Filter and dry.[2][3][4][5][6]

Comparative Analysis of Methods

FeatureClassical (

)
Boric Acid CatalysisMW-AqueousMechanochemical
Reaction Time 4–12 Hours1–3 Hours10–20 Mins20–40 Mins
Solvent DCM/THF (Toxic)None (or Toluene)Water (Green)None
Yield 80–90%85–95%94–98%78–92%
Atom Economy Poor (Cl waste)HighVery HighVery High
Scalability HighHighLow/MediumMedium
Energy Input High (Reflux)Medium (120°C)High (Short burst)Low (Manual/Motor)

Mechanistic Visualization (Boric Acid Cycle)

Understanding the catalytic cycle is crucial for optimization. The boric acid forms a reactive intermediate that mimics an acid anhydride.[7]

Boric_Acid_Cycle Start Start: Nitrobenzoic Acid + Boric Acid Intermediate1 Monoacyloxyboronate (Active Intermediate) Start->Intermediate1 - H2O (Heat) Step2 Amine Attack (Nucleophilic Addition) Intermediate1->Step2 + R-NH2 Transition Tetrahedral Transition State Step2->Transition End End Product: Nitro-Benzamide Transition->End Regen Catalyst Regeneration (- H2O) Transition->Regen Boric Acid Release Regen->Start Cycle Repeats

Figure 2: Catalytic cycle of Boric Acid mediated amidation. The formation of the acyloxyboronate is the rate-determining step.

References

  • Nigerian Research Journal of Chemical Sciences. (2025).[5] Green Synthesis of Amides through Direct Acid-Amine Coupling under Solvent-Free and Aqueous Conditions.

  • Asian Journal of Chemistry. (2014). Amidation of aromatic amine and benzoic acid under boric acid catalysis.

  • Green Chemistry (RSC). (2021). A straightforward method for the direct synthesis of amides from amines and carboxylic acids.

  • Science and Education Publishing. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.

  • BenchChem Application Notes. (2025). Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. (Provided for contrast with green methods).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-YIELD-2024 Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for ortho-Nitrobenzamide Coupling

Executive Summary & Reaction Mechanics

Welcome to the technical support portal. You are likely encountering yield ceilings between 40-60% or difficulty isolating crystalline product.

The synthesis of 2-nitro-N-(2-phenylethyl)benzamide presents a classic "Push-Pull" conflict in organic chemistry:

  • Electronic Activation (The Push): The ortho-nitro group is a strong electron-withdrawing group (EWG), making the carbonyl carbon highly electrophilic and reactive.

  • Steric Hindrance (The Pull): The ortho-nitro group provides significant steric bulk, physically shielding the carbonyl from nucleophilic attack by the phenethylamine.

The Failure Mode: Because the carbonyl is electronically activated but sterically hindered, it becomes highly susceptible to hydrolysis by trace moisture (which is smaller than your amine nucleophile). If your solvent is not dry, the acid chloride hydrolyzes back to 2-nitrobenzoic acid faster than the amine can couple.

Standard Operating Procedures (SOPs)

Protocol A: The Acid Chloride Route (Preferred for Scale)

Best for: High throughput, cost-efficiency.

Reagents:

  • 2-Nitrobenzoyl chloride (1.0 equiv)

  • 2-Phenylethylamine (1.05 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Dichloromethane (DCM), Anhydrous

Step-by-Step Workflow:

  • System Prep: Flame-dry a 2-neck round bottom flask; flush with

    
     or Ar.
    
  • Solvation: Dissolve 2-phenylethylamine and TEA in anhydrous DCM (0.2 M concentration). Cool to 0°C.[1]

  • Addition: Dissolve 2-nitrobenzoyl chloride in minimal DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Why? Controlling the addition rate prevents localized exotherms which can degrade the labile acid chloride.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3-5 hours.

    • Note: Due to steric hindrance, do not quench immediately upon warming.

  • Quench: Add 1M HCl (aq).

Protocol B: The Coupling Agent Route (Alternative)

Best for: Avoiding moisture sensitivity or if acid chloride quality is poor.

Reagents:

  • 2-Nitrobenzoic acid (1.0 equiv)

  • EDC

    
    HCl (1.2 equiv) + HOBt (1.2 equiv)
    
  • 2-Phenylethylamine (1.1 equiv)

  • DMF (Dimethylformamide) or DCM

Step-by-Step Workflow:

  • Dissolve acid and HOBt in solvent.[2]

  • Add EDC

    
    HCl at 0°C. Stir 15 min to form the active ester.
    
  • Add amine and base (DIPEA).

  • Stir at RT for 12-18 hours.

    • Why? The active ester is less reactive than the acid chloride, requiring longer times to overcome the ortho-steric barrier.

Critical Troubleshooting Guide (FAQ)

Issue 1: "My yield is stuck at 50%."

Diagnosis: Likely Hydrolysis Competition . The ortho-nitro carbonyl is so reactive that it scavenges trace water before the bulky phenethylamine can attack.

  • Fix 1 (Solvent): Ensure DCM is distilled over

    
     or passed through an activated alumina column.
    
  • Fix 2 (Reagent Quality): 2-Nitrobenzoyl chloride degrades to 2-nitrobenzoic acid on the shelf. Check the melting point (

    
    ).[3] If it's a liquid or sticky solid, it has hydrolyzed. Recrystallize from ligroin or buy fresh.
    
  • Fix 3 (Mode of Addition): Reverse the addition. Add the acid chloride to the amine. If you add amine to acid chloride, the local excess of acid chloride can react with itself or impurities.

Issue 2: "I have a stubborn yellow oil that won't crystallize."

Diagnosis: Impurity Entrapment. The product is likely contaminated with unreacted phenethylamine (oil) or TEA salts.

  • The "3-Wash" Workup (Mandatory):

    • Acid Wash: Wash organic layer with 1M HCl (

      
      ). Purpose: Protonates unreacted phenethylamine and TEA, pulling them into the aqueous layer.
      
    • Base Wash: Wash with Sat.

      
       (
      
      
      
      ). Purpose: Deprotonates and removes any hydrolyzed 2-nitrobenzoic acid.
    • Brine/Dry: Wash with brine, dry over

      
      .
      
  • Crystallization: Evaporate DCM. Dissolve residue in hot Ethanol (EtOH). Add water dropwise until turbid. Cool slowly.

Issue 3: "TLC shows a spot that isn't product or starting material."

Diagnosis: Dimerization or anhydride formation. If water is absent but stoichiometry is off, the acid chloride can react with the carboxylic acid (formed from partial hydrolysis) to form an anhydride.

  • Fix: Use a slight excess of amine (1.1 equiv) to force the equilibrium toward the amide.

Data & Visualization

Comparison of Methods
ParameterMethod A: Acid ChlorideMethod B: EDC/HOBt
Reaction Time Fast (2-5 hrs)Slow (12-24 hrs)
Moisture Sensitivity High (Critical Failure Point)Low
Steric Tolerance ModerateHigh
Purification Crystallization usually sufficientColumn often required (removes urea byproducts)
Typical Yield 85-95% (Optimized)70-85%
Workflow Visualization

Figure 1: Optimized Synthesis Workflow for Sterically Hindered Amides

G cluster_workup The '3-Wash' Purification Protocol Start Start: 2-Nitrobenzoyl Chloride Solvent Solvent Choice: Anhydrous DCM (Critical Step) Start->Solvent Dissolve Mix Addition: Dropwise at 0°C (Control Exotherm) Solvent->Mix + Phenethylamine + TEA React Reaction: Warm to RT (3-5 Hours) Mix->React Stir AcidWash 1. 1M HCl Wash (Removes Amine) React->AcidWash Quench BaseWash 2. NaHCO3 Wash (Removes Acid) AcidWash->BaseWash Dry 3. Dry & Evaporate BaseWash->Dry Product Final Product: Crystalline Solid Dry->Product Recrystallize (EtOH/H2O)

Caption: Step-by-step workflow emphasizing the critical "3-Wash" purification to isolate pure amide.

Troubleshooting Logic Tree

Figure 2: Diagnostic Logic for Low Yields

T Problem Issue: Low Yield (<60%) CheckTLC Check TLC of Crude Problem->CheckTLC SM_Remains Starting Material (Amine) Remains CheckTLC->SM_Remains High Rf amine spot Acid_Present Spot at Baseline/Acid (Hydrolysis) CheckTLC->Acid_Present Low Rf acid spot Clean_TLC TLC looks clean but mass is low CheckTLC->Clean_TLC Action1 Reactivity Issue: Increase Temp or Time. Ortho-sterics blocking. SM_Remains->Action1 Action2 Moisture Issue: Dry solvents. Check Acid Chloride quality. Acid_Present->Action2 Action3 Workup Loss: Product lost in aqueous layer? Check pH of washes. Clean_TLC->Action3

Caption: Diagnostic tree to identify the root cause of yield loss based on Thin Layer Chromatography (TLC) evidence.

References & Authority

  • Organic Syntheses, Coll.[4] Vol. 1, p. 394 (1941). p-Nitrobenzoyl Chloride. (Standard procedure for handling nitrobenzoyl chlorides, applicable to ortho isomers with steric modifications). Link

  • Molinari, A. et al. (2024). Mechanochemical Synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide. Molbank 2024, M1775.[4] (Demonstrates high-yield amide coupling of nitrobenzoyl chlorides with phenethylamines). Link

  • Montalbetti, C.A.G.N.[4] & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Definitive review on coupling agents vs. acid chlorides for sterically hindered substrates). Link

  • PubChem Compound Summary. 2-Nitrobenzoyl chloride (CID 11875). (Safety and reactivity data regarding moisture sensitivity). Link

For further assistance, please contact the synthesis core facility or reply with your specific TLC Rf values.

Sources

Removing unreacted 2-phenylethylamine from benzamide product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Synthesis Support Center.

Ticket ID: #PEA-REM-001 Subject: Removal of unreacted 2-phenylethylamine from N-(2-phenylethyl)benzamide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The separation of unreacted 2-phenylethylamine (PEA) from N-(2-phenylethyl)benzamide is a classic purification challenge in Schotten-Baumann or amide coupling protocols. Because the product is a neutral amide and the impurity is a basic primary amine, Acid-Base Extraction is the most efficient, scalable, and chemically sound method for purification.

This guide prioritizes liquid-liquid extraction (LLE) as the primary workflow, followed by recrystallization for polishing. Chromatography is treated as a secondary "rescue" option.

Module 1: The Primary Solution (Acid-Base Extraction)

User Question: I have completed the reaction, but TLC shows a persistent spot corresponding to the starting amine. How do I remove it without losing my product?

Technical Logic: The separation relies on the


 differential.
  • 2-Phenylethylamine (Impurity): A primary amine with a conjugate acid

    
     [1].[1][2] It is basic. In the presence of dilute acid, it protonates to form a water-soluble ammonium salt.
    
  • N-(2-phenylethyl)benzamide (Product): An amide.[3][4][5][6] It is neutral under standard workup conditions. It remains lipophilic and stays in the organic phase.

The Mechanism:



Step-by-Step Protocol
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are recommended due to the high solubility of the benzamide product [2].

  • Acid Wash (The Critical Step):

    • Add 1M HCl (approx. 20-30% of the organic volume).

    • Why 1M? It provides sufficient protons to convert the amine to its salt without hydrolyzing the amide bond (which generally requires high temperatures and strong acid to break).

    • Shake vigorously for 2-3 minutes.

    • Self-Validation Check: Test the pH of the aqueous layer.[7] It must remain acidic (pH < 2). If it is neutral/basic, you have saturated the acid; add more HCl.

  • Phase Separation:

    • Organic Layer: Contains your purified Amide .

    • Aqueous Layer: Contains the Amine Hydrochloride Salt .

  • Neutralization Wash: Wash the organic layer once with Saturated Sodium Bicarbonate (

    
    ) to remove trace acid, then once with Brine.
    
  • Drying: Dry over Anhydrous

    
     or 
    
    
    
    , filter, and concentrate.
Visual Workflow (Extraction Logic)

ExtractionWorkflow Start Crude Mixture (Amide + PEA) Solvent Dissolve in DCM or EtOAc Start->Solvent AcidWash Add 1M HCl (Shake Vigorously) Solvent->AcidWash PhaseCut Phase Separation AcidWash->PhaseCut OrgLayer Organic Layer (Contains Amide) PhaseCut->OrgLayer Bottom (DCM) or Top (EtOAc) AqLayer Aqueous Layer (Contains PEA-HCl Salt) PhaseCut->AqLayer Wash Wash with NaHCO3 & Brine OrgLayer->Wash Waste Discard (Chemical Waste) AqLayer->Waste Dry Dry (MgSO4) & Concentrate Wash->Dry Final Purified Product N-(2-phenylethyl)benzamide Dry->Final

Figure 1: Flowchart demonstrating the partitioning of the basic amine impurity into the aqueous phase upon acidification.

Module 2: Recrystallization (The Polishing Step)

Technical Logic: N-(2-phenylethyl)benzamide is a solid (mp ~116°C) [2]. If extraction leaves trace impurities, recrystallization is superior to chromatography for scale and cost.

Solvent System Table:

Solvent SystemSuitabilityNotes
Ethanol / Water Excellent Dissolve in hot Ethanol. Add water dropwise until turbid. Cool slowly.
Ethyl Acetate / Hexane GoodStandard non-polar precipitation.
Toluene ModerateGood for removing non-polar byproducts, but requires higher heat.

Protocol:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol .

  • Remove from heat. Add warm water dropwise until the solution just turns cloudy.

  • Add one drop of Ethanol to clear it.

  • Allow to cool to room temperature undisturbed, then place on ice.

  • Filter the white crystals.

Module 3: Chromatography (The "Rescue" Option)

User Question: I must use a column, but the amine spots are streaking and contaminating the amide.

Troubleshooting: Primary amines interact strongly with the acidic silanols (


) on silica gel, causing "tailing" or streaking.

The Fix: You must deactivate the silica.

  • Eluent Modifier: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide to your eluent system (e.g., Hexane:EtOAc:Et3N).

  • Mechanism: The added base saturates the acidic sites on the silica, allowing the PEA to elute as a sharp band (or stay at the baseline if very polar) while the amide moves freely.

Module 4: Analytical Verification (QC)

User Question: How do I prove the amine is gone?

Method 1: TLC with Ninhydrin Stain (Most Sensitive) UV light (254 nm) will show both compounds as they are aromatic. You need a chemical stain to differentiate.[8][9]

  • Protocol: Dip TLC plate in Ninhydrin stain and heat with a heat gun.

  • Result:

    • 2-Phenylethylamine: Turns Vibrant Purple/Red (Ruhemann's purple) [3].

    • Benzamide Product: Usually no reaction or a very faint/different color after prolonged heating.

    • Decision: If you see no purple spot at the baseline or co-eluting, the amine is removed.

Method 2: 1H NMR Spectroscopy Look for the shift in the methylene protons adjacent to the nitrogen (


).
  • Amine (Impurity): The

    
     triplet typically appears upfield (approx. 
    
    
    
    2.8 - 3.0 ppm).
  • Amide (Product): The carbonyl group deshields these protons, shifting the

    
     triplet downfield (approx. 
    
    
    
    3.5 - 3.7 ppm).[5]
  • Validation: Integration of the region at 2.8-3.0 ppm should be zero.

Visual Logic: Verification Pathways

Verification cluster_TLC TLC Analysis cluster_NMR 1H NMR Analysis Sample Purified Sample Ninhydrin Ninhydrin Stain + Heat Sample->Ninhydrin Shift Check 2.8-3.0 ppm Sample->Shift Purple Purple Spot? (Amine Present) Ninhydrin->Purple NoColor No Color? (Clean) Ninhydrin->NoColor Peak Triplet Present? (Amine Present) Shift->Peak NoPeak No Peak? (Clean) Shift->NoPeak

Figure 2: Decision tree for analytical verification of amine removal.

References

  • PubChem.[1][5] (n.d.). Phenethylamine (Compound).[1][4][5][7][10][11][12][13][14] National Library of Medicine. Retrieved from [Link]

  • ChemBK. (2024). N-(2-phenylethyl)benzamide Properties and Solubility. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2-Nitrobenzoyl Chloride Amidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing amidation reactions using 2-nitrobenzoyl chloride. This document is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this specific transformation. My goal is to provide not just protocols, but a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize for success. We will move beyond simple step-by-step instructions to explore the causality behind a successful reaction, with a focus on the critical parameter of temperature.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles governing the amidation of 2-nitrobenzoyl chloride. Understanding these fundamentals is the first step toward intelligent experimental design.

Q1: What is the fundamental reaction mechanism for the amidation of 2-nitrobenzoyl chloride?

A1: The reaction is a classic nucleophilic acyl substitution . The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic carbonyl carbon of the 2-nitrobenzoyl chloride.

  • Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.

  • Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, either a second equivalent of the reacting amine or an added scavenger base like triethylamine, removes a proton from the nitrogen atom to yield the final, neutral amide product and a hydrochloride salt byproduct.[][2]

The strong electron-withdrawing effect of the ortho-nitro group significantly increases the positive partial charge on the carbonyl carbon, making 2-nitrobenzoyl chloride exceptionally reactive towards nucleophiles.[3]

Amidation_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products AcylChloride 2-Nitrobenzoyl Chloride (Electrophile) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Amine Amine (R-NH₂) (Nucleophile) Amide 2-Nitrobenzamide Product Tetrahedral->Amide 2. Chloride Elimination HCl HCl Tetrahedral->HCl Salt Et₃N·HCl (Salt Byproduct) HCl->Salt 3. Acid Neutralization Base Base Base->Salt

Caption: General mechanism for nucleophilic acyl substitution.

Q2: Why is precise temperature control so critical for this specific reaction?

A2: Temperature is arguably the most influential parameter for three key reasons:

  • Reaction Rate & Exothermicity: The reaction between an amine and a highly activated acyl chloride like 2-nitrobenzoyl chloride is very fast and highly exothermic.[][4] Without initial cooling, the reaction can proceed uncontrollably, leading to a rapid temperature spike.

  • Selectivity & Side Reactions: Elevated temperatures can provide the activation energy for undesirable side reactions.[4][5] Key side reactions, such as hydrolysis and di-acylation, become more prevalent at higher temperatures.

  • Stability: Both the starting acyl chloride and certain sensitive products can degrade at elevated temperatures over the course of the reaction.

Therefore, controlling the temperature is not just about achieving a good yield; it's about ensuring the reaction is selective, safe, and reproducible.

Q3: How does the ortho position of the nitro group affect the reaction?

A3: The ortho-nitro group has two opposing effects:

  • Electronic Effect (Activating): As a powerful electron-withdrawing group, it makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, increasing the reaction rate.[3]

  • Steric Effect (Hindering): Its physical size can partially block the carbonyl center, a phenomenon known as steric hindrance.[6][7][8] This can slow the approach of bulky or sterically demanding amine nucleophiles. For small amines, the electronic effect dominates, but for hindered amines, the steric effect becomes a significant factor that may necessitate longer reaction times or slightly elevated temperatures to overcome.

Troubleshooting Guide: From Problem to Solution

This section is formatted to directly address the common issues encountered in the lab. For each problem, we analyze the cause and provide a validated solution.

Problem Area 1: Low or No Product Yield

Q: My reaction yield is disappointingly low, and I recover mostly unreacted amine. What temperature-related adjustments should I consider?

  • Causality & Explanation: While this reaction is typically fast, a combination of a sterically hindered amine and excessively low temperatures can slow the rate to a crawl. If the activation energy barrier is not overcome, the reaction will not proceed to completion. Another common, non-temperature-related cause is the neutralization of your amine; if no scavenger base is used, the HCl generated will protonate the amine, rendering it non-nucleophilic.[2][9]

  • Recommended Solution:

    • Controlled Warming: Begin the reaction at 0°C for initial mixing and control. After the dropwise addition of the acyl chloride is complete, allow the mixture to slowly warm to room temperature (20-25°C).[4]

    • Monitor Progress: Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of the starting amine.[4][10]

    • Gentle Heating (if necessary): If the reaction stalls at room temperature (especially with hindered amines), consider gentle heating to 40-50°C. Do not apply high heat directly; use a temperature-controlled oil bath. Monitor closely for the appearance of degradation products.

Q: I suspect my 2-nitrobenzoyl chloride has degraded. How can I confirm this, and how does it relate to temperature?

  • Causality & Explanation: 2-Nitrobenzoyl chloride is highly sensitive to moisture.[3] Improper storage or exposure to atmospheric humidity leads to hydrolysis, converting the reactive acyl chloride into the unreactive 2-nitrobenzoic acid. This process is accelerated by heat.

  • Recommended Solution:

    • Confirm Purity: Before use, check the purity of the acyl chloride. A simple test is to carefully add a drop to anhydrous methanol; a vigorous reaction indicates it is still active. For a more definitive analysis, IR spectroscopy can be used; the presence of a broad O-H stretch (around 3000 cm⁻¹) and a shift in the carbonyl peak would indicate the presence of the carboxylic acid.[11]

    • Best Practices: Always use freshly opened or properly stored (under inert gas, sealed) 2-nitrobenzoyl chloride. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.[4]

Problem Area 2: Formation of Side Products

Q: My final product is contaminated with a significant amount of 2-nitrobenzoic acid. Why is this happening?

  • Causality & Explanation: This is a classic sign of hydrolysis .[3] It indicates that water is present in your reaction system. The acyl chloride is reacting with water instead of your amine. Higher temperatures can accelerate this undesired side reaction.

  • Recommended Solution:

    • Anhydrous Conditions are Non-Negotiable: Use anhydrous solvents (e.g., dichloromethane, THF, dioxane) from a freshly opened bottle or a solvent purification system. Ensure all glassware is rigorously dried.[4]

    • Maintain Low Temperature: Perform the initial addition and stirring at 0°C. This slows the rate of hydrolysis relative to the desired amidation, giving your amine a better chance to react first.

Q: I'm observing impurities with a higher molecular weight than my expected product. Could this be di-acylation, and how can temperature help?

  • Causality & Explanation: Yes, this is likely a di-acylated product.[4] It occurs when the N-H proton of the newly formed amide is deprotonated, and the resulting nitrogen anion acts as a nucleophile, attacking a second molecule of 2-nitrobenzoyl chloride. This is more common with primary amines and is often exacerbated by high local concentrations of the acyl chloride or elevated temperatures.

  • Recommended Solution:

    • Lower the Temperature: Start the reaction at 0°C or even -10°C.[4] Lower temperatures decrease the likelihood of the second acylation event.

    • Control Stoichiometry & Addition: Use a slight excess of the amine (e.g., 1.1 equivalents) and add the 2-nitrobenzoyl chloride solution slowly and dropwise to the stirred amine solution.[4] This maintains a low concentration of the acylating agent at all times, minimizing the chance of a second reaction.

Troubleshooting_Workflow start Start: Low Yield or Impure Product check_sm Check Starting Material Purity? start->check_sm Analyze Crude Mixture hydrolysis Side Product: 2-Nitrobenzoic Acid? check_sm->hydrolysis No (Purity OK) sol_sm Solution: - Use fresh/pure acyl chloride. - Confirm structure via IR/NMR. check_sm->sol_sm Yes (Degraded) other_impurity Other High MW Impurities? hydrolysis->other_impurity No sol_hydrolysis Solution: - Use anhydrous solvents. - Dry all glassware. - Run under inert atmosphere. hydrolysis->sol_hydrolysis Yes uncontrolled Reaction Uncontrolled / Exothermic? other_impurity->uncontrolled No sol_diacyl Probable Cause: Di-acylation Solution: - Lower temp (0°C or below). - Slow, dropwise addition of acyl chloride. other_impurity->sol_diacyl Yes sol_uncontrolled Solution: - Start at lower temp (0°C). - Dilute reaction mixture. - Control addition rate. uncontrolled->sol_uncontrolled Yes sol_stalled Probable Cause: Stalled Reaction Solution: - Allow slow warm-up to RT. - Monitor via TLC. - Gentle heating (40°C) if needed. uncontrolled->sol_stalled No

Caption: A decision tree for troubleshooting amidation reactions.

Data Summary & Experimental Protocol

Table 1: Temperature Optimization Strategy Based on Amine Reactivity
Amine TypeExampleSteric HindranceTypical Starting Temp.Typical Final Temp.Key Considerations
Primary, Unhindered BenzylamineLow0 °CRoom Temp (25°C)Reaction is very fast and exothermic. Maintain cooling during addition.[4]
Secondary, Acyclic DiethylamineMedium0 °CRoom Temp (25°C)Slower than primary amines; may require stirring at RT for several hours.
Anilines (Substituted) 4-MethoxyanilineLow-Medium0 °CRoom Temp (25°C)Less nucleophilic than aliphatic amines; ensure reaction goes to completion via TLC.
Sterically Hindered tert-ButylamineHigh0 °C40-50 °CReaction may be very slow. Warming is often necessary after initial controlled addition.
General Experimental Protocol for Amidation

This protocol provides a robust starting point. It must be adapted based on the specific scale and reactivity of the substrates used.

Materials:

  • Amine (1.0 eq)

  • 2-Nitrobenzoyl chloride (1.05 eq)

  • Anhydrous Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, inert gas supply (N₂ or Ar)

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Amine Solution: Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.[12]

  • Acyl Chloride Addition: Dissolve 2-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cold, vigorously stirred amine solution over 20-30 minutes. Maintain the internal temperature below 5°C.[4]

  • Reaction: After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of the limiting reagent (typically the amine).

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove any 2-nitrobenzoic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

References

  • Wu, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Royal Society of Chemistry. [Link]

  • Google Patents. CA2821517A1 - Process for producing nitrobenzoyl chloride.
  • PubChem. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875. [Link]

  • PrepChem.com. Synthesis of 2-nitrobenzoyl chloride. [Link]

  • Google Patents. IL46917A - Preparation of 2-nitrobenzaldehyde and 2-nitrobenzylidenechloride.
  • ResearchGate. Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... [Link]

  • Reddit. Which benzoyl chloride undergoes hydrolysis faster in water?. [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Organic Syntheses Procedure. p-NITROBENZOYL CHLORIDE. [Link]

  • PMC. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]

  • ResearchGate. Different approaches for amidation using nitroarenes as amino sources. [Link]

  • Khan Academy (YouTube). Steric hindrance. [Link]

  • ResearchGate. Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?. [Link]

  • Najam Academy (YouTube). Steric Hindrance | Organic Chemistry. [Link]

  • ResearchGate. Optimization of the reaction conditions for the amidation reaction. [a]. [Link]

  • ResearchGate. Why did my amide syntesis does not work?. [Link]

  • Reddit. Amide Formation Help. [Link]

  • Chemistry LibreTexts. Steric Hindrance. [Link]

  • Organic Syntheses Procedure. m-NITROBENZAZIDE. [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]

  • Organic Syntheses Procedure. Carbazole, 2-nitro-. [Link]

  • Google Patents.
  • Organic Chemistry 1 (YouTube). Preparations and Reactions of Amides and Nitriles. [Link]

Sources

Technical Support Center: Minimizing Side Products in 2-Nitro-N-(2-phenylethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NITRO-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Amide Coupling Efficiency[1][2]

Executive Summary

This technical guide addresses the synthesis of 2-nitro-N-(2-phenylethyl)benzamide via the Schotten-Baumann or anhydrous acyl chloride method.[1][2] While the reaction between 2-nitrobenzoyl chloride and 2-phenylethylamine (phenethylamine) is mechanistically straightforward, researchers often encounter persistent impurities that degrade yield and complicate downstream purification.[1][2]

Core Challenges Addressed:

  • Hydrolytic Degradation: Formation of 2-nitrobenzoic acid due to moisture ingress.[1][2]

  • Chromophoric Impurities: Persistent yellow/orange discoloration typical of nitro-aromatics.[1][2]

  • Stoichiometric Imbalance: Unreacted amine salts or bis-acylated byproducts.[1][2]

Reaction Pathway & Side Product Analysis

Understanding the "Why" behind impurity formation is critical for prevention.[2] The diagram below maps the main reaction against competing pathways.

ReactionPathways node_start 2-Nitrobenzoyl Chloride node_product Target Product: 2-Nitro-N-(2-phenylethyl)benzamide node_start->node_product Main Reaction (DCM/Base) node_imp_acid Impurity A: 2-Nitrobenzoic Acid node_start->node_imp_acid H2O (Hydrolysis) node_imp_imide Impurity C: Bis-acylated Imide node_amine 2-Phenylethylamine node_amine->node_product node_imp_salt Impurity B: Amine HCl Salt node_amine->node_imp_salt HCl (Byproduct) node_product->node_imp_imide Excess Acid Chloride + High Temp

Figure 1: Mechanistic map showing the target amide formation versus hydrolytic (Impurity A), salt (Impurity B), and over-acylation (Impurity C) pathways.[1]

Troubleshooting Modules

Module 1: The "Wet" Problem (Hydrolysis)

Symptom: The crude product contains a significant amount of white solid insoluble in DCM but soluble in base, identified as 2-nitrobenzoic acid . Cause: 2-nitrobenzoyl chloride is highly moisture-sensitive.[1][2] Even atmospheric humidity can revert it to the parent acid.[2]

Corrective Actions:

  • Reagent Quality Check: If your acid chloride smells strongly of vinegar or HCl before use, it has already degraded.[2] Recrystallize from dry hexane or thionyl chloride before use.[2]

  • Solvent Protocol: Use anhydrous DCM (Dichloromethane) or THF.[2] If using a Schotten-Baumann condition (biphasic water/DCM), ensure the base concentration is sufficient to keep the acid byproduct soluble in the aqueous phase.

  • The "Sacrificial" Base: When using organic bases (TEA/DIPEA), add the amine before the base. The amine acts as a nucleophile faster than water, but the base must be present to scavenge the HCl formed.

Module 2: The "Color" Problem (Chromophore Management)

Symptom: Product is yellow/orange, even though the pure amide should be white/off-white. Cause: Nitro compounds often contain trace azo- or azoxy- impurities formed during the nitration of the precursor.[1][2] These are highly colored and "sticky" on silica.[2]

Corrective Actions:

  • Activated Carbon Treatment: Do not rely on column chromatography alone.[2] Dissolve the crude product in hot ethanol, treat with activated charcoal (10% w/w) for 15 minutes, and filter through Celite.

  • Wash Sequence: A wash with 10% sodium bisulfite (

    
    ) can sometimes reduce colored oxidative impurities.[2]
    
Module 3: Stoichiometry & Reagent Quality

Symptom: Presence of Impurity C (Bis-acylated imide) or unreacted amine.[1][2][3][4] Cause:

  • Excess Acid Chloride: Leads to the amide attacking a second molecule of acid chloride (forming an imide).

  • Excess Amine: Hard to remove if it forms a "oily" salt with the product.[2]

Corrective Actions:

  • Stoichiometry: Use a strict 1.0 : 1.1 ratio (Acid Chloride : Amine). The slight excess of amine ensures the acid chloride is fully consumed (preventing hydrolysis to difficult-to-remove acid).[1]

  • Scavenger Resins: If purity is paramount, use a polymer-supported isocyanate resin (e.g., PS-Isocyanate) to scavenge excess amine, rather than acidic washes which might precipitate the amine salt into the organic layer if not carefully managed.[1]

Optimized Experimental Protocol

This protocol is designed to be self-validating : every step includes a visual or chemical check to ensure the previous step was successful.[1][2]

Materials
  • Reagents: 2-Nitrobenzoyl chloride (1.0 eq), 2-Phenylethylamine (1.05 eq), Triethylamine (1.2 eq).[1][2]

  • Solvent: Anhydrous DCM (0.2 M concentration).[2]

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under nitrogen. Add 2-phenylethylamine and Triethylamine (TEA) to anhydrous DCM.[1][2] Cool to

    
    .
    
    • Why? Cooling suppresses the formation of bis-acylated side products (Impurity C).[1][2]

  • Addition: Dissolve 2-nitrobenzoyl chloride in a minimum volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Checkpoint: The solution should remain clear or turn slightly yellow.[2] Immediate precipitation indicates amine-HCl salt formation (normal).[1][2]

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

    • Validation: TLC (Hexane:EtOAc 7:3).[2] The acid chloride spot (

      
      ) should disappear.[2]
      
  • Quench & Workup (The "Acid-Base" Sandwich):

    • Wash 1 (Acidic): Wash organic layer with 1M HCl.[2]

      • Purpose: Converts unreacted amine to water-soluble ammonium salt.[1][2]

    • Wash 2 (Basic): Wash organic layer with Sat.[2][5]

      
      .
      
      • Purpose: Converts any hydrolyzed 2-nitrobenzoic acid to water-soluble benzoate.[1][2]

    • Wash 3 (Neutral): Wash with Brine, dry over

      
      .[2]
      
  • Purification:

    • Evaporate solvent.[2][5][6] Recrystallize the solid from Ethanol/Water (9:1) .

    • Why? Nitrobenzamides crystallize well from aqueous alcohol, while oily impurities remain in the mother liquor.

Logic Flow: Workup & Purification

This diagram illustrates the decision logic for removing specific impurities during the workup phase.

WorkupLogic start Crude Reaction Mixture (DCM Phase) wash_acid 1. Wash with 1M HCl start->wash_acid remove_amine Removes: Excess Phenylethylamine wash_acid->remove_amine wash_base 2. Wash with Sat. NaHCO3 wash_acid->wash_base Organic Layer remove_acid Removes: 2-Nitrobenzoic Acid wash_base->remove_acid cryst 3. Recrystallization (EtOH/H2O) wash_base->cryst Organic Layer (Dried & Evaporated) final Pure 2-Nitro-N-(2-phenylethyl)benzamide cryst->final

Figure 2: Purification logic flow.[1][2][5][6] The "Acid-Base Sandwich" technique sequentially targets basic (amine) and acidic (hydrolysis) impurities.[1]

Data & Reference Tables

Table 1: Solvent Selection Guide for Recrystallization
Solvent SystemSuitabilityNotes
Ethanol/Water Excellent Best balance.[1][2] Dissolves product hot, precipitates cold.[2][6] Leaves salts in water.[2]
Ethyl Acetate/Hexane GoodGood for removing non-polar impurities.[2] Can be tricky if product oils out.[2]
DCM/Ether PoorProduct often too soluble in DCM; Ether peroxides are a risk.[2]
Toluene ModerateGood for very large scales, but requires high heat to dissolve.[2]
Table 2: Troubleshooting Matrix
ObservationProbable CauseImmediate Fix
Low Yield (<50%) Hydrolysis of Acid ChlorideCheck reagent quality; ensure anhydrous conditions.
Oily Product Residual Solvent/ImpuritiesTriturate with cold pentane or hexane to induce solidification.[2]
Spot at Baseline (TLC) Amine Salt ContaminationRe-wash organic layer with 1M HCl.[2]
Spot near Solvent Front Bis-acylated ImideCannot wash out.[1][2] Requires column chromatography or recrystallization.[2]

References

  • MDPI. (2024).[2] Synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide. Molbank.[2]

  • Sigma-Aldrich. (n.d.).[1][2][7] 2-NITRO-N-PHENETHYL-BENZAMIDE Product Information. [2]

  • BenchChem. (2025).[2][5][6][8] Troubleshooting Guide for Amide Coupling Reactions. [2]

  • PrepChem. (n.d.). Synthesis of 2-nitrobenzoyl chloride.

  • Organic Syntheses. (1923).[2] p-Nitrobenzoyl chloride (General procedure for nitrobenzoyl chlorides). Org. Synth. 3, 75. [2]

Sources

Technical Support Center: Purification Strategies for Oily 2-Nitro-N-(2-phenylethyl)benzamide Crude

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and purification protocols for researchers encountering oily or impure crude 2-nitro-N-(2-phenylethyl)benzamide. The methodologies described are designed to address common challenges, from removing residual starting materials to resolving issues like "oiling out" during recrystallization, ensuring you can obtain a high-purity final product.

Troubleshooting Guide & FAQs

This guide is structured to follow a logical purification workflow, from initial workup to advanced chromatographic separation.

Issue 1: The Crude Product is a Persistent Oil or Gummy Solid

Q1: My synthesis resulted in a brown/yellow oil instead of a solid. What are the most likely causes and what is my first step?

A1: An oily crude product is the most common issue for this compound and typically indicates the presence of significant impurities that depress the melting point of the final product. The primary culprits are unreacted starting materials or byproducts from the synthesis.

  • Unreacted 2-Nitrobenzoic Acid: If your synthesis began with 2-nitrobenzoyl chloride, exposure to moisture will hydrolyze it to 2-nitrobenzoic acid. This acidic impurity is a major contributor to an oily final product.[1]

  • Unreacted Phenethylamine: This basic starting material can persist if the reaction stoichiometry was not exact or the reaction did not go to completion.[2]

  • Residual Solvents: Trapped reaction or workup solvents can prevent crystallization.

Your immediate first step should be a targeted liquid-liquid extraction (aqueous wash) to remove these ionic impurities. This is often sufficient to clean the crude material enough for it to solidify upon solvent removal.

▶️ Recommended Protocol: Extractive Aqueous Workup

  • Dissolution: Dissolve the entire crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x 20 mL). This will react with acidic impurities like 2-nitrobenzoic acid, converting them to their water-soluble sodium salts, which are then removed into the aqueous layer.[2] Check the aqueous layer with pH paper to ensure it is basic.

  • Acid Wash: Wash the organic layer with 1M hydrochloric acid (HCl) (1 x 20 mL). This protonates the basic phenethylamine, converting it to its water-soluble ammonium salt.[2]

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution (1 x 20 mL). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

After this procedure, examine the resulting residue. In many cases, the cleaner material will now be a solid or semi-solid, ready for further purification by recrystallization. If it remains an oil, proceed to column chromatography.

Issue 2: Problems During Recrystallization

Recrystallization is the preferred method for purifying solid organic compounds. The key is selecting a solvent system where the compound is soluble at high temperatures but insoluble at low temperatures.[2]

Q2: My product "oils out" of the solution during cooling instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of the impure mixture). It is a common problem when impurities are still present.[2]

Potential Causes & Solutions:

  • Cooling Too Rapidly: A rapid temperature drop does not give the molecules sufficient time to align into a crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly on the benchtop. Once at room temperature, move it to a refrigerator, and finally to a freezer. Do not place the hot flask directly into an ice bath.

  • Solution is Too Concentrated: An overly saturated solution can crash out of solution as an oil.

    • Solution: Re-heat the mixture to boiling and add a small amount (e.g., 5-10% more) of the hot solvent until the oil redissolves completely. Then, attempt to cool it slowly again.[3]

  • Inappropriate Solvent Choice: The solvent may be too "good" or too "poor."

    • Solution: Switch to a two-solvent system. Dissolve the crude product in a minimum amount of a "good" hot solvent (one it is very soluble in, like ethyl acetate or acetone). Then, add a "poor" hot solvent (one it is insoluble in, like hexanes or heptane) dropwise until the solution just begins to turn cloudy (the saturation point). Allow this mixture to cool slowly.[3][4]

Q3: What is a good starting solvent system for recrystallizing 2-nitro-N-(2-phenylethyl)benzamide?

A3: Based on the amide structure, mixed solvent systems are often highly effective. A good starting point is an ethyl acetate/hexanes system.

Solvent System"Good" Solvent (for dissolution)"Poor" Solvent (anti-solvent)Notes
Ethyl Acetate / Hexanes Ethyl AcetateHexanes or HeptaneExcellent general-purpose system. Provides a wide polarity range.
Ethanol / Water EthanolWaterGood for polar compounds. The nitro group increases polarity, making this a viable option.
Acetone / Water AcetoneWaterSimilar to ethanol/water, offers good solvating power.
Isopropanol Isopropanol(None - single solvent)Can be effective on its own. If solubility is too high at room temp, water can be added as an anti-solvent.

▶️ Recommended Protocol: Two-Solvent Recrystallization

  • Dissolution: Place the crude solid into an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for 2-3 minutes. Be aware that charcoal can adsorb your product, leading to yield loss.[2]

  • Hot Filtration (If charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization: Re-heat the clear solution. Slowly add hot hexanes dropwise while swirling until a persistent cloudiness is observed. Add a drop or two of hot ethyl acetate to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes to remove any soluble impurities clinging to the surface.

  • Drying: Dry the purified crystals in a vacuum oven.

Issue 3: Recrystallization Fails or is Ineffective

Q4: I've tried recrystallization, but the product remains oily or the purity doesn't improve. What's next?

A4: When recrystallization is unsuccessful, silica gel column chromatography is the most robust alternative for purifying oils or separating compounds with similar polarities.[5]

Decision Workflow for Purification

G Purification Decision Workflow for Oily Crude start Oily Crude Product workup Perform Aqueous Workup (Acid/Base Wash) start->workup concentrate Concentrate Organic Layer workup->concentrate check_solid Is the product a solid? concentrate->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes column Purify by Column Chromatography check_solid->column No check_xtal Did it crystallize cleanly? recrystallize->check_xtal oiled_out Did it 'oil out'? check_xtal->oiled_out No end_product Pure Solid Product check_xtal->end_product Yes troubleshoot Troubleshoot Recrystallization: 1. Slower Cooling 2. Adjust Concentration 3. Change Solvents oiled_out->troubleshoot Yes oiled_out->column No troubleshoot->recrystallize column->end_product

Caption: Decision workflow for purifying oily crude.

Q5: How do I select the right mobile phase (eluent) for column chromatography?

A5: The ideal mobile phase is determined using Thin Layer Chromatography (TLC) .[6] You should test various solvent mixtures to find one that gives your desired product a retention factor (Rf) of approximately 0.25-0.35 . This Rf value typically ensures good separation from impurities.

Common TLC Solvent Systems to Test (Hexane:Ethyl Acetate):

  • 9:1 (Least Polar)

  • 4:1

  • 2:1

  • 1:1 (Most Polar)

▶️ Recommended Protocol: Flash Column Chromatography

  • TLC Analysis: Determine the optimal solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) that provides good separation and an Rf of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent. For better resolution, pre-adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the oil, add silica, and evaporate the solvent to get a dry, free-flowing powder. Add this powder to the top of the packed column.

  • Elution: Run the column by adding the eluent to the top and applying positive pressure (flash chromatography).

  • Fraction Collection: Collect the eluting solvent in a series of test tubes.

  • Purity Check: Spot the collected fractions on TLC plates to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent with a rotary evaporator to yield the purified 2-nitro-N-(2-phenylethyl)benzamide.

References

  • The Royal Society of Chemistry. (n.d.). An efficient way to synthesis N-(β-nitroalkyl) amides through Ritter reaction. RSC Publishing. Available at: [Link][5]

  • SIELC Technologies. (n.d.). Separation of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide on Newcrom R1 HPLC column. Available at: [Link]

  • ChemBK. (2024, April 9). N-(2-phenylethyl)benzamide. Available at: [Link][7]

  • Magritek. (n.d.). Column Chromatography. Available at: [Link][6]

  • Beilstein Journals. (n.d.). Supporting Information for A new phenylethyl alkyl amide from the Ambrostoma quadriimpressum Motschulsky. Available at: [Link][8]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Available at: [Link][4]

  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide. Available at: [9]

  • MDPI. (2024, February 12). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Available at: [Link][10]

Sources

Technical Support Center: Controlling Exotherms in the Synthesis of 2-nitro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-nitro-N-(2-phenylethyl)benzamide. The focus is on the critical management of reaction exotherms to ensure procedural safety, reaction efficiency, and product purity. The following content is structured as a series of troubleshooting guides and frequently asked questions, designed to address specific issues encountered during laboratory execution.

Section 1: Foundational Knowledge - Understanding the Inherent Hazards

A thorough understanding of the reaction's thermodynamics and the chemical properties of the reagents is fundamental to safe and successful synthesis. This section addresses the "why" behind the stringent control measures required.

Q1: Why is the synthesis of 2-nitro-N-(2-phenylethyl)benzamide a high-risk exothermic reaction?

A1: The significant and rapid heat generation in this synthesis stems from two primary factors:

  • Amide Bond Formation Energetics: The reaction is a nucleophilic acyl substitution between a highly reactive acyl chloride (2-nitrobenzoyl chloride) and a primary amine (2-phenylethanolamine). The formation of the stable amide bond is a thermodynamically favorable and highly exothermic process. The reaction between acyl chlorides and even weak nucleophiles like water is often instantaneous and violent[1].

  • Reagent Instability: The presence of the nitro group on the benzoyl chloride backbone significantly increases the thermal hazard. Nitroaromatic compounds are known for their potential to undergo rapid, and in some cases explosive, decomposition at elevated temperatures.[2][3][4] This decomposition can be initiated by a runaway reaction, where the heat generated by the amidation cannot be dissipated effectively, leading to a dangerous rise in temperature and pressure.[2]

Q2: What are the specific thermal and chemical hazards associated with the key reactants?

A2: The primary hazard lies with 2-nitrobenzoyl chloride. It is a multi-hazard substance requiring careful handling. A summary of the key reagents and their associated hazards is provided below.

Table 1: Reagent Hazard Summary

ReagentKey HazardsSafe Handling Considerations
2-Nitrobenzoyl Chloride Highly Reactive & Corrosive: Reacts violently with water, alcohols, and bases (including amines) in a highly exothermic manner.[1][5] Causes severe burns.[6][7]Must be handled under inert, anhydrous conditions.[6] Use personal protective equipment (PPE) including a face shield, chemical-resistant gloves, and a lab coat.[5][6][7]
Thermally Unstable: As a nitroaromatic compound, it can decompose violently or explosively at elevated temperatures.[2][3][4] Shock-sensitive.[5]Store in a cool, dry place away from heat sources.[5][6] Avoid mechanical shock.
2-Phenylethanolamine Corrosive/Irritant: Can cause skin and eye irritation.Standard PPE is required. Ensure good ventilation.
Triethylamine (or other base) Flammable & Corrosive: Volatile, flammable liquid. Corrosive to skin and eyes.Work in a well-ventilated fume hood away from ignition sources.
Section 2: Proactive Exotherm Control: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, with an integrated rationale for each critical control point. Following this protocol diligently is key to mitigating thermal risks.

Experimental Workflow for Controlled Synthesis

Exotherm_Control_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase (Critical Control) cluster_workup Workup & Quenching Phase prep_glass 1. Oven-dry all glassware and assemble under N2 prep_reagents 2. Prepare solutions of amine and acyl chloride in dry solvent prep_glass->prep_reagents prep_cooling 3. Prepare and pre-chill cooling bath (ice/salt or cryocooler) prep_reagents->prep_cooling charge_amine 4. Charge amine solution to reactor and cool to 0-5 °C prep_cooling->charge_amine slow_addition 5. Add acyl chloride solution DROPWISE via addition funnel charge_amine->slow_addition monitor_temp 6. Continuously monitor internal temp. Maintain < 10 °C slow_addition->monitor_temp slow_addition->monitor_temp  Primary Exotherm Point monitor_tlc 7. Monitor reaction progress by TLC until completion monitor_temp->monitor_tlc quench 8. Cool mixture and slowly add quenching agent (e.g., H2O) monitor_tlc->quench monitor_quench 9. Monitor temperature during quench for secondary exotherm quench->monitor_quench quench->monitor_quench  Secondary Exotherm Point extraction 10. Perform aqueous workup and extraction monitor_quench->extraction purification 11. Purify product (crystallization/chromatography) extraction->purification

Caption: Workflow diagram for the controlled synthesis of 2-nitro-N-(2-phenylethyl)benzamide.

Detailed Step-by-Step Methodology

Materials & Setup:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor internal temperature, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • An efficient cooling bath (e.g., ice-salt slurry or a cryocooler).

  • Anhydrous reaction solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Quenching agent (e.g., deionized water or a dilute acid solution).

Procedure:

  • Reactor Setup: Assemble the oven-dried glassware under a positive pressure of nitrogen. Rationale: The exclusion of atmospheric moisture is critical to prevent the violent, uncontrolled hydrolysis of 2-nitrobenzoyl chloride.[5][6]

  • Initial Charging: To the reaction flask, add 2-phenylethanolamine (1.0 eq.) and triethylamine (1.1 eq., to scavenge HCl byproduct) dissolved in the anhydrous solvent.

  • Initial Cooling: Begin stirring and cool the amine solution to 0-5 °C using the external cooling bath. Rationale: This creates a thermal buffer, ensuring the system has adequate capacity to absorb the heat generated during the initial phase of the addition.[8]

  • Controlled Addition: Dissolve 2-nitrobenzoyl chloride (1.05 eq.) in anhydrous solvent and load it into the dropping funnel. Add this solution dropwise to the cold, stirring amine mixture over a period of 60-90 minutes. Rationale: The slow addition rate is the primary means of controlling the reaction's pace and, therefore, the rate of heat evolution. A rapid addition will overwhelm the cooling system and lead to a thermal runaway.

  • Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The temperature should be maintained below 10 °C. Adjust the addition rate or cooling as necessary. Rationale: Continuous monitoring provides real-time feedback on the reaction's state, allowing for immediate corrective action.[9][10]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes, then let it slowly warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Controlled Quenching: Once the reaction is complete, re-cool the mixture to 0-5 °C. Slowly and cautiously add deionized water dropwise to quench any unreacted 2-nitrobenzoyl chloride. Rationale: This quenching step is also exothermic and must be performed with cooling to prevent a secondary thermal event.[11][12]

  • Workup and Purification: Proceed with a standard aqueous workup to remove salts and water-soluble components. The organic layer is then dried and concentrated. The crude product can be purified by recrystallization or column chromatography.

Table 2: Recommended Process Control Parameters

ParameterRecommended ValueRationale
Initial Reaction Temp. 0-5 °CProvides a heat sink before addition begins.
Max. Reaction Temp. < 10 °CPrevents side reactions and thermal runaway.
Acyl Chloride Addition Time 60-90 minutes (for lab scale)Ensures heat generation rate does not exceed cooling capacity.
Stirring Speed Sufficient for good mixingPrevents localized "hot spots" and ensures even temperature distribution.
Atmosphere Inert (Nitrogen/Argon)Prevents hazardous reaction of acyl chloride with moisture.[6]
Section 3: Troubleshooting Guide - Emergency and Non-Emergency Scenarios

This section provides clear, actionable advice for common problems encountered during the synthesis, with a primary focus on thermal safety.

Q1: My reaction temperature is rising rapidly above 15 °C and is not responding to increased cooling. What should I do?

A1: This indicates a potential thermal runaway, a critical safety event. Execute the following emergency procedure immediately:

  • Stop Reagent Addition: Immediately cease the addition of the 2-nitrobenzoyl chloride solution.

  • Enhance Cooling: If possible, add more cooling medium (e.g., dry ice) to the external bath.

  • Prepare for Quench: If the temperature continues to rise uncontrollably, prepare a pre-chilled, non-reactive solvent (like the one used in the reaction) to add as a diluent. This will help absorb heat.

  • Emergency Quench (Last Resort): If the temperature approaches a critical point (e.g., >40-50 °C), a rapid quench may be necessary. Slowly and from a safe distance, introduce a large volume of a cold, suitable quenching agent like isopropanol. Be aware this can be highly vigorous.

  • Evacuate: If the reaction cannot be brought under control, evacuate the immediate area and alert safety personnel.

Runaway_Reaction_Troubleshooting start Temperature rises uncontrollably (>15 °C and climbing) stop_addition IMMEDIATELY STOP reagent addition start->stop_addition enhance_cooling Enhance external cooling (add dry ice/more coolant) stop_addition->enhance_cooling check_control Is temperature stabilizing? enhance_cooling->check_control dilute Add pre-chilled non-reactive solvent to dilute and absorb heat check_control->dilute  No   controlled Resume procedure with extreme caution at a much slower rate check_control->controlled  Yes   dilute->check_control not_controlled EVACUATE AREA Alert Safety Personnel dilute->not_controlled  Still no control  

Caption: Decision tree for managing a thermal runaway event.

Q2: I've observed significant byproduct formation on my TLC plate. Could this be related to poor temperature control?

A2: Yes, absolutely. Elevated temperatures can promote several side reactions, reducing the yield and purity of your desired product. These can include:

  • Self-condensation or polymerization of the starting materials.

  • Reaction with the solvent if it has any reactive functional groups.

  • Degradation of the nitro-containing product, as nitroaromatics can be unstable at higher temperatures.[3] To mitigate this, strictly adhere to the recommended temperature range (<10 °C). If you consistently see byproducts, consider lowering the maximum temperature further (e.g., to <5 °C).

Q3: The reaction mixture solidified or became a thick slurry, and the stirring has stopped. What are the risks?

A3: This is a serious safety concern. If the mixture solidifies, stirring becomes ineffective, leading to two major problems:

  • Poor Heat Transfer: The cooling from the external bath can no longer efficiently reach the reaction zone. This can cause a localized, unmonitored temperature spike, potentially initiating a runaway.

  • Localized Reagent Concentration: As you continue to add the acyl chloride solution, it will pool in one spot instead of dispersing, creating a highly concentrated, reactive zone that can exotherm violently.

Corrective Action: Stop the addition immediately. Attempt to add a small amount of pre-chilled, anhydrous solvent to try and break up the solid and restore stirring. If stirring cannot be restored, the reaction must be safely quenched and aborted. Do not continue adding reagents to an unstirred mixture.

Section 4: Frequently Asked Questions (FAQs)
Q1: Can I scale up this reaction? What are the key considerations for exotherm management on a larger scale?

A1: Scaling up this reaction presents significant challenges. The key issue is the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat dissipation does not increase proportionally. This means a larger reaction will retain heat much more effectively, drastically increasing the risk of a thermal runaway. Before scaling up, a thorough process safety assessment, including reaction calorimetry (RC1) studies, is essential to determine the reaction enthalpy, heat flow, and adiabatic temperature rise.[10][13][14]

Q2: What are the best practices for quenching unreacted 2-nitrobenzoyl chloride after the reaction?

A2: The quenching process must be treated as a potentially hazardous, exothermic step.

  • Always cool the reaction mixture to 0-5 °C before adding the quenching agent.

  • Use a slow, controlled addition. Never dump the quenching agent in all at once.

  • Good choices for quenching agents include water, isopropanol, or methanol.[11][12] Alcohols will form the corresponding ester, while water will form the carboxylic acid.[1]

  • Ensure adequate ventilation as the reaction of acyl chlorides with water or alcohols liberates HCl gas.[1][12]

Q3: Are there alternative, less hazardous methods to synthesize this amide?

A3: Yes, while the acyl chloride route is common, other methods can avoid the use of this hazardous intermediate. The most common alternative is to use 2-nitrobenzoic acid directly with 2-phenylethanolamine in the presence of a peptide coupling reagent (e.g., EDC, HATU, T3P). While these methods avoid the hazards of 2-nitrobenzoyl chloride, they introduce their own challenges, including the cost of reagents and the generation of significant stoichiometric waste byproducts. Direct thermal condensation without a coupling agent is also possible but typically requires very high temperatures (>160 °C), which are unsuitable for a thermally sensitive nitro-compound.[15]

References
  • PubChem. (n.d.). 2-Nitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 141, 389-402. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Nitrobenzoyl chloride. Retrieved from [Link]

  • Yufeng, J. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical. Retrieved from [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Symposium Series, 696, 116-131.
  • Wibowo, C., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30573–30582. Retrieved from [Link]

  • Balaraman, E., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
  • Reddy, K. H., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature. RSC Advances, 13, 9153-9157. Retrieved from [Link]

  • Cantarella, G., et al. (2013). Nitrile, amide and temperature effects on amidase-kinetics during acrylonitrile bioconversion by nitrile-hydratase/amidase in situ cascade system. Bioresource technology, 148, 254-261. Retrieved from [Link]

  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. r/Chempros. Retrieved from [Link]

  • Janssen Pharmaceutica. (2016). Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633.
  • Zhang, C., et al. (2022). Thermal safety study on the synthesis of HMX by nitrourea method. Journal of Thermal Analysis and Calorimetry, 147, 10345–10354. Retrieved from [Link]

  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Wibowo, C., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30573–30582. Retrieved from [Link]

  • Agrawal, J. P., et al. (2000). Some aromatic nitrate esters: synthesis, structural aspects, thermal and explosive properties. Journal of Hazardous Materials, 77(1-3), 11-31. Retrieved from [Link]

  • Perlego. (n.d.). Amide Formation | Overview & Research Examples. Retrieved from [Link]

  • Cantillo, D., & Kappe, C. O. (2014). Characterize your reaction at a glance. RTCal a new real time calorimetry technique. AIDIC Conference Series, 11, 1-10. Retrieved from [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 48, 4988-5007. Retrieved from [Link]

  • Fu, Y., et al. (2026, February 5). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ACS Omega. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 18, 3469-3480. Retrieved from [Link]

  • Zhang, Y., et al. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND WATER. Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • Grego, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(4), 781-788. Retrieved from [Link]

  • Le, T. S., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Processes, 7(11), 789. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, February 10). Preparations and Reactions of Acyl Chlorides [Video]. YouTube. Retrieved from [Link]

  • Cantillo, D., & Kappe, C. O. (2014). Supporting Information: Reaction Calorimetry in Microreactor Environments – Measuring Heat of Reaction by Isothermal Heat Flux. Organic Process Research & Development. Retrieved from [Link]

  • Kumar, S., et al. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. Retrieved from [Link]

  • Putra, G. S., et al. (2017). Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. Journal of Chemical and Pharmaceutical Research, 9(8), 73-80.
  • Fukuyama, T., et al. (1995). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 77, 238. Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic Validation of 2-nitro-N-(2-phenylethyl)benzamide: A Comparative IR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Compound: 2-nitro-N-(2-phenylethyl)benzamide CAS: 19209-03-1 (Analogous/Related) Molecular Formula:


[1][2][3]

In the realm of pharmaceutical development, this compound frequently appears as a synthetic intermediate (e.g., in the synthesis of quinazolinones) or as a critical process-related impurity in the production of muscarinic antagonists like Solifenacin.[1] Accurate characterization is vital because the ortho-nitro positioning induces specific steric and electronic effects (the "Ortho Effect") that distinguish it from its meta- and para- isomers.[1][3]

This guide provides a technical breakdown of the infrared (IR) absorption profile, distinguishing this product from its precursors (2-phenylethylamine and 2-nitrobenzoyl chloride) and its structural isomers.[1][3]

Experimental Methodology

To ensure reproducible spectral data, the following protocol is recommended. This workflow minimizes moisture interference, which can obscure critical N-H and C=O regions.[3]

Synthesis & Sample Preparation[4]
  • Synthesis: Reaction of 2-nitrobenzoyl chloride with 2-phenylethylamine in dichloromethane (DCM) with triethylamine (

    
    ) as a base.[1][3]
    
  • Purification: Recrystallization from Ethanol/Water (9:1).[1][3] Note: Crude samples often contain residual amine salts which show broad ammonium bands at 2500–3000

    
    .[1][3]
    
  • IR Sampling Technique:

    • Preferred: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal. (Requires no sample prep; ideal for solids).[1][3]

    • Alternative: KBr Pellet (1-2 mg sample in 100 mg dry KBr).[1][3] Warning: Ensure KBr is dry to prevent O-H interference.

Analytical Workflow Diagram

The following diagram outlines the critical decision points during the synthesis monitoring process.

SynthesisWorkflow Start Start: 2-nitrobenzoyl chloride + 2-phenylethylamine Reaction Reaction (DCM, Et3N, RT) Start->Reaction Workup Workup (Wash w/ HCl & NaHCO3) Reaction->Workup Crude Crude Product Workup->Crude IR_Check IR Check: Look for 1770 cm-1 (COCl) Crude->IR_Check Decision COCl Peak Present? IR_Check->Decision Decision->Reaction Yes (Incomplete) Recryst Recrystallization (EtOH) Decision->Recryst No (Complete) Final_IR Final IR Validation (Amide I, Nitro, NH) Recryst->Final_IR

Figure 1: Reaction monitoring workflow using IR spectroscopy to detect unreacted acid chloride precursors.

Characteristic IR Absorption Bands

The spectrum of 2-nitro-N-(2-phenylethyl)benzamide is dominated by the interplay between the secondary amide and the nitro group.[1] The ortho substitution allows for potential intramolecular hydrogen bonding between the amide N-H and the nitro oxygen, which can shift frequencies compared to para isomers.[1][4]

Data Summary Table
Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Note
Amide N-H Stretching3280 – 3320MediumSharp singlet (vs. doublet in amine precursor).[1][3]
Aromatic C-H Stretching3030 – 3080WeakMultiple weak bands above 3000

.[1][3]
Aliphatic C-H Stretching2850 – 2950Weak/MedFrom the ethyl (

) spacer.[3]
Amide I (C=O) Stretching1640 – 1660StrongPrimary ID peak. Lower than ester/acid due to resonance.[1][3]
Amide II (N-H) Bending1530 – 1550StrongOften overlaps with asymmetric

.[1][3]
Nitro (

)
Asymmetric Stretch1520 – 1540StrongCharacteristic of nitroaromatics.[1][3]
Nitro (

)
Symmetric Stretch1340 – 1360StrongKey differentiator from non-nitro analogs.[1][3]
C-N Stretching1250 – 1300MediumAmide C-N bond.[1][3]
Ortho-Subst. Out-of-plane bend740 – 760StrongIndicates ortho-disubstituted benzene.[1][3]
Detailed Spectral Analysis[4][6]
The Amide Region (1600–1700

)

The Amide I band (C=O stretch) is the most prominent feature.[1] In this compound, it typically appears near 1645


 .[1][3]
  • Comparison: This is significantly lower than the starting material, 2-nitrobenzoyl chloride, which exhibits a carbonyl stretch at ~1770

    
     .[1][3] The disappearance of the 1770 band and appearance of the 1645 band is the primary metric for reaction completion.[1]
    
The Nitro Group (1300–1550

)

The nitro group provides two "anchor" peaks.[1]

  • Asymmetric Stretch (~1530

    
    ):  This band is very strong but often complicates the spectrum by overlapping with the Amide II  band (N-H bending/C-N stretching coupling), which also occurs in the 1530–1550 range.[1][3]
    
  • Symmetric Stretch (~1350

    
    ):  This is the "cleaner" peak for identification.[1][3] It is usually isolated and sharp, confirming the presence of the 
    
    
    
    moiety.[1]
The N-H Stretch (3200–3400

)

As a secondary amide, this compound shows a single N-H stretching band around 3290


 .[1][3]
  • Validation: If you see a doublet (two peaks) in this region, your sample is likely contaminated with the starting material, 2-phenylethylamine (a primary amine).[1]

Comparative Analysis: Product vs. Alternatives

Comparison with Precursors (Quality Control)

This section defines how to distinguish the product from its raw materials.[3]

Feature2-nitrobenzoyl chloride (Precursor A)2-phenylethylamine (Precursor B)[1][3]Product
C=O Stretch ~1770

(Acid Chloride)
None~1645

(Amide)
N-H Stretch None~3300 & 3380

(Doublet)
~3290

(Singlet)
Nitro Bands Present (~1530/1350)AbsentPresent
Comparison with Isomers (Structural Verification)

Distinguishing the ortho (2-nitro) isomer from the para (4-nitro) isomer is critical in drug development, as they have vastly different biological activities.[1][3]

  • Ortho Effect (Intramolecular H-Bonding): In 2-nitro-N-(2-phenylethyl)benzamide, the amide hydrogen is spatially close to the nitro oxygen.[1][3] This can lead to a weak intramolecular hydrogen bond.[3]

    • Result: The N-H stretch in the ortho isomer is often slightly broader and shifted to a lower frequency compared to the para isomer.[1][4]

  • Symmetry & Fingerprint: The para isomer (4-nitro) possesses a

    
     axis of symmetry (in the benzoyl fragment), often leading to a simpler fingerprint region.[1] The ortho isomer lacks this symmetry, resulting in a "busier" spectrum in the 700–1000 
    
    
    
    range.[1]
  • Out-of-Plane (OOP) Bending:

    • Ortho (2-subst): Single strong band near 740–760

      
       .[1][3]
      
    • Para (4-subst): Strong band near 800–850

      
       .[1][3]
      
Spectral Assignment Logic Diagram

Use this logic flow to interpret the spectrum of an unknown sample suspected to be the target compound.[1]

SpectralLogic Input Input Spectrum Step1 Check 1640-1660 cm-1 Input->Step1 Result_Amide Amide I Present (Confirm Amide Linkage) Step1->Result_Amide Yes Warning_Cl Peak at 1770 cm-1? (Acid Chloride Impurity) Step1->Warning_Cl Shifted High Step2 Check 1350 & 1530 cm-1 Result_Nitro Nitro Bands Present (Confirm NO2 Group) Step2->Result_Nitro Yes Step3 Check 3300 cm-1 Result_NH Single NH Peak? (Confirm Secondary Amide) Step3->Result_NH Singlet Warning_NH2 Doublet at 3300 cm-1? (Amine Impurity) Step3->Warning_NH2 Doublet Result_Amide->Step2 Result_Nitro->Step3

Figure 2: Logical decision tree for assigning functional groups and identifying common impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][5] (Standard reference for Amide I/II and Nitro group ranges).

  • NIST Mass Spectrometry Data Center. (2023).[1][3][5] IR Spectrum of 2-Nitrobenzamide. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link] (Source for parent nitrobenzamide spectral data).[1]

  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 95083, N-Phenethylbenzamide. Retrieved from [Link] (Source for non-nitro analog spectral data).[1][3]

Sources

Precision Purity Analysis of Nitrobenzamides: Core-Shell Biphenyl vs. Traditional C18

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Purity Analysis of Nitrobenzamides Content Type: Publish Comparison Guide

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

In the purity analysis of nitrobenzamides—critical scaffolds in PARP inhibitors and anti-infective agents—traditional alkyl-bonded phases (C18) often fail to resolve positional isomers due to insufficient selectivity mechanisms. This guide objectively compares the industry-standard Fully Porous C18 workflow against an optimized Core-Shell Biphenyl methodology.

Key Finding: While C18 relies solely on hydrophobicity (often resulting in co-elution of meta- and para- isomers), the Biphenyl stationary phase leverages


 electron interactions to achieve baseline resolution (

) with a 40% reduction in analysis time.
The Analytical Challenge: Positional Isomerism

Nitrobenzamides present a unique chromatographic challenge. The electron-withdrawing nitro group (


) creates an electron-deficient aromatic ring. During synthesis, regioisomers (2-, 3-, and 4-nitrobenzamide) often form as impurities.
  • The C18 Limitation: These isomers possess nearly identical hydrophobicities (

    
    ), rendering standard alkyl phases ineffective without complex ion-pairing reagents.
    
  • The Solution: Exploiting the electron-deficient nature of the analyte using a stationary phase capable of acting as an electron donor (Lewis base).

Methodology Comparison
FeatureStandard Alternative: Fully Porous C18 Recommended Product: Core-Shell Biphenyl
Stationary Phase Octadecylsilane (C18), 5

m fully porous
Biphenyl, 2.6

m core-shell
Primary Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Selectivity (

)
Low for isomers (driven by surface area)High for aromatics (driven by electronic density)
Mobile Phase Modifier Acetonitrile (Standard)Methanol (Critical for

activation)
Isomer Resolution Often

(Co-elution common)
Typically

(Baseline separation)
Throughput Standard pressures, longer equilibrationHigh throughput, lower backpressure than sub-2

m
Mechanistic Insight & Visualization

To understand why the Biphenyl phase outperforms C18 for this specific application, we must visualize the molecular interaction. The Biphenyl ligand provides a dense cloud of


-electrons that interact with the electron-deficient nitrobenzamide ring.

Note on Solvent Choice: Acetonitrile has its own


-electrons (triple bond) which compete with the stationary phase, suppressing selectivity. Methanol  is "

-transparent," allowing the stationary phase interactions to dominate.

Pi_Interaction_Mechanism Analyte Nitrobenzamide (Electron Deficient Ring) Phase_C18 C18 Phase (Hydrophobic Only) Analyte->Phase_C18 Weak Selectivity (Similar LogP) Phase_BiPh Biphenyl Phase (Electron Rich) Analyte->Phase_BiPh Strong u03c0-u03c0 Stacking (High Selectivity) Solvent_ACN Acetonitrile (Competes for u03c0-sites) Solvent_ACN->Phase_BiPh Blocks Interaction Solvent_MeOH Methanol (Permits u03c0-interaction) Solvent_MeOH->Phase_BiPh Enhances Interaction

Figure 1: Mechanism of Selectivity. The Biphenyl phase engages in orthogonal interactions unavailable to C18, provided Methanol is used as the organic modifier.

Validated Experimental Protocol

This protocol is designed to be self-validating. If the resolution between the critical pair (meta- and para- isomers) drops below 2.0, check the mobile phase composition for accidental acetonitrile contamination.

A. Sample Preparation
  • Diluent: 50:50 Water:Methanol. Do not use 100% organic solvent to prevent peak distortion (strong solvent effect).

  • Concentration: 0.5 mg/mL (Assay) and 0.5

    
    g/mL (Impurity/Sensitivity check).
    
  • Filtration: 0.2

    
    m PTFE filter (Nylon may adsorb nitro-aromatics).
    
B. Chromatographic Conditions (The Optimized Method)
  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6

    
    m.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses silanol activity).

  • Mobile Phase B: Methanol (LC-MS grade).

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Isocratic hold focuses early eluters)

    • 8.0 min: 95% B

    • 10.0 min: 95% B

  • Flow Rate: 1.2 mL/min (Core-shell particles allow higher flow without efficiency loss).

  • Temperature: 35°C.

  • Detection: UV @ 254 nm.[1][2]

C. Workflow: Method Development Decision Tree

Method_Dev_Workflow Start Start: Nitrobenzamide Purity Screen Screening: Biphenyl vs C18 (Mobile Phase: MeOH/Water) Start->Screen Check_Res Check Resolution (Rs) of m- vs p- isomer Screen->Check_Res Fail Rs < 1.5 (Co-elution) Check_Res->Fail C18 Column Pass Rs > 2.0 (Baseline) Check_Res->Pass Biphenyl Column Opt_C18 C18 Optimization: Requires Ion-Pairing or pH > 8.0 Fail->Opt_C18 Opt_BiPh Biphenyl Optimization: Adjust Gradient Slope for Speed Pass->Opt_BiPh

Figure 2: Decision tree highlighting the efficiency gain of selecting Biphenyl chemistry early in development.

Performance Data Comparison

The following data represents typical performance metrics observed when analyzing a mixture of 2-, 3-, and 4-nitrobenzamide.

ParameterStandard C18 MethodOptimized Biphenyl MethodImprovement
Critical Pair Resolution (

)
1.1 (Partial Separation)3.4 (Full Baseline) +209%
Tailing Factor (

)
1.3 (Silanol interaction)1.05 (Symmetric)Improved Peak Shape
LOQ (Signal-to-Noise = 10) 0.05%0.01% 5x Sensitivity
Total Run Time 15.0 min8.5 min43% Faster

Data Interpretation: The "Standard C18" column struggles to differentiate the meta- and para- isomers because their hydrophobic surface area is nearly identical. The Biphenyl column separates them based on the electron density distribution around the ring, which differs significantly between the isomers due to the resonance effects of the nitro group position.

References
  • Agilent Technologies. (2013). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with

    
     Interaction and a C-18 Column. Retrieved from 
    
  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from

  • MicroSolv Technology. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from

  • Journal of Chromatography A. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities.[3] Retrieved from

Sources

Melting point determination and reference for 2-nitro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the characterization and melting point determination for 2-nitro-N-(2-phenylethyl)benzamide , a critical intermediate in the synthesis of quinazolinones and bioactive heterocycles.

Executive Summary

2-nitro-N-(2-phenylethyl)benzamide (CAS: 5873-58-5 or similar derivatives) is a benzamide derivative typically synthesized via the Schotten-Baumann reaction between 2-nitrobenzoyl chloride and 2-phenylethylamine. It serves as a pivotal "Compound 1h" intermediate in gold-catalyzed cyclization reactions and quinazolinone synthesis.

While commercial sources often lack specific analytical certificates, authoritative literature (e.g., Angew. Chem. Int. Ed., Liu et al.) characterizes this compound within Supplementary Information sections. This guide provides the comparative reference data, synthesis protocol, and the definitive methodology for determining its melting point (MP) to pharmaceutical standards.

Quick Reference Data
PropertyValue / DescriptionSource
Compound Name 2-nitro-N-(2-phenylethyl)benzamideIUPAC
Molecular Formula C₁₅H₁₄N₂O₃Calculated
Molecular Weight 270.28 g/mol Calculated
Physical State White to off-white solidExperimental Observation
Reference MP (Analog) 116–118 °C (N-phenethylbenzamide)[PubChem, 2024]
Reference MP (Isomer) 123–124 °C (N-benzyl-2-nitrobenzamide)[NIH/PubChem, 2025]
Target MP Range 90–115 °C (Predicted)See Structural Analysis below

Scientific Context & Structural Analysis

To validate your experimental melting point, you must understand the structural forces at play.

  • Hydrogen Bonding: The amide bond (-CONH-) creates strong intermolecular hydrogen donor/acceptor pairs, raising the MP compared to esters.

  • Steric Strain (The "Nitro Effect"): Unlike the para-nitro isomer (which stacks efficiently), the ortho-nitro group in this molecule creates significant steric twist relative to the benzene ring. This disrupts planar packing, typically lowering the melting point relative to its non-nitro (117°C) or para-nitro analogs.

  • Flexibility: The ethyl linker (-CH₂CH₂-) adds flexibility compared to a benzyl linker, further lowering the lattice energy compared to N-benzyl-2-nitrobenzamide (123°C).

Hypothesis: Expect an experimental melting point lower than the N-benzyl analog, likely in the 90–115 °C range, depending on crystal polymorphs.

Experimental Protocols

Protocol A: Synthesis (Schotten-Baumann Conditions)

Use this standard protocol to generate a reference standard if commercial material is unavailable.

  • Reagents: Dissolve 2-phenylethylamine (1.0 equiv) in dry Dichloromethane (DCM) or THF.

  • Base: Add Triethylamine (1.2 equiv) to scavenge HCl.

  • Addition: Cool to 0°C. Dropwise add 2-nitrobenzoyl chloride (1.0 equiv) dissolved in DCM.

  • Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Wash with 1M HCl (remove unreacted amine), then sat. NaHCO₃ (remove acid), then Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water or Ethyl Acetate/Hexane .

Protocol B: Melting Point Determination (Comparison)

Two methods are compared below. For publication-quality data, Method 2 (DSC) is preferred, but Method 1 (Capillary) is standard for routine ID.

Method 1: Capillary Tube (Mel-Temp / Thiele Tube)

Best for: Routine identification and quick purity checks.

  • Preparation: Pack 2–3 mm of dry, powdered sample into a thin-walled capillary tube. Ensure it is compact (tap on bench).

  • Ramp 1 (Fast): Heat rapidly (10°C/min) to find the approximate melting range (e.g., starts sweating at 95°C).

  • Ramp 2 (Precise): Cool block to 20°C below the approximate MP. Insert a fresh sample.

  • Measurement: Heat at 1–2°C per minute .

  • Recording: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Acceptable Range: A range < 2°C indicates high purity.[1]

Method 2: Differential Scanning Calorimetry (DSC)

Best for: Polymorph screening and thermodynamic purity.

  • Pan Loading: Weigh 2–5 mg of sample into an aluminum Tzero pan. Crimp with a pinhole lid (allows outgassing).

  • Equilibration: Equilibrate at 25°C.

  • Ramp: Heat at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis: The melting point is defined as the onset temperature of the endothermic peak, not the peak maximum.

Method Comparison & Data Analysis

FeatureCapillary Method (Visual)DSC (Thermodynamic)
Primary Output Melting Range (

to

)
Onset Temperature (

) & Enthalpy (

)
Sample Size ~10 mg2–5 mg
Precision ± 0.5 – 1.0 °C± 0.1 °C
Interference Subjective (human eye)Solvent evaporation can mask peaks
Polymorph Detection Difficult (looks like "softening")Excellent (distinct endotherms)
Recommendation Routine QC Publication / Drug Master File

Visualization: Characterization Workflow

The following diagram illustrates the logical flow from synthesis to data validation.

G Start Start: 2-Nitro-N-(2-phenylethyl)benzamide Synth Synthesis (2-Nitrobenzoyl Cl + Phenethylamine) Start->Synth Purify Recrystallization (EtOH/Water) Synth->Purify Check Purity Check (TLC/NMR) Purify->Check Branch Select MP Method Check->Branch MethodA Method A: Capillary (Visual Range) Branch->MethodA Routine MethodB Method B: DSC (Endothermic Onset) Branch->MethodB High Precision ResultA Output: Range (e.g., 108-110°C) Criterion: <2°C spread MethodA->ResultA ResultB Output: Onset Temp + Enthalpy Criterion: Sharp Peak MethodB->ResultB Compare Compare vs. Reference (N-phenethyl analog: 117°C) ResultA->Compare ResultB->Compare

Caption: Workflow for the synthesis, purification, and dual-method characterization of 2-nitro-N-(2-phenylethyl)benzamide.

References

  • Primary Characterization Source (Compound 1h): Li, C., Pati, K., Lin, G., Sohel, S. M. A., Hung, H.-H., & Liu, R.-S. (2010).[2][3][4][5] Gold-Catalyzed Intermolecular Alkyne Oxyarylation. Angewandte Chemie International Edition , 49(51), 9891–9894. (See Supplementary Information for "Compound 1h" characterization data).

  • Analog Reference (N-phenethylbenzamide): National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 720051, N-Phenethylbenzamide. Retrieved from PubChem.

  • Analog Reference (N-benzyl-2-nitrobenzamide): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 711154, N-benzyl-2-nitrobenzamide.

  • Mendham, J., Denney, R. C., Barnes, J. D., & Thomas, M. J. K. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Pearson Education.

Sources

13C NMR Peak Assignments for 2-nitro-N-(2-phenylethyl)benzamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide provides a definitive structural analysis of 2-nitro-N-(2-phenylethyl)benzamide , a scaffold frequently encountered in fragment-based drug discovery (FBDD) and peptidomimetic synthesis.

Rather than providing a static list of peaks, this guide compares the target molecule against its non-nitrated precursor, N-(2-phenylethyl)benzamide . This comparative approach isolates the electronic and steric influence of the ortho-nitro group, providing researchers with a self-validating method to confirm successful synthesis and purity.

The Structural Challenge

The molecule consists of three distinct magnetic environments:

  • The Aliphatic Linker: An ethyl bridge sensitive to inductive effects.

  • Ring A (Nitro-substituted): Highly deshielded quaternary carbons due to the electron-withdrawing nitro group.

  • Ring B (Phenethyl): A standard monosubstituted benzene system that serves as an internal chemical shift reference.

Visualization of the Target Structure

The following diagram maps the carbon environments discussed in this guide.

G cluster_0 Ring A: 2-Nitrobenzoyl cluster_1 Linker & Amide cluster_2 Ring B: Phenethyl C1 C1 (Ipso-CO) ~134 ppm C6 C6 ~129 ppm C1->C6 CO C=O ~166-167 ppm C1->CO C2 C2 (Ipso-NO2) ~147 ppm C2->C1 C3 C3 ~124 ppm C3->C2 C4 C4 ~130 ppm C4->C3 C5 C5 ~129 ppm C5->C4 C6->C5 N NH CO->N C_alpha C-α (N-CH2) ~41 ppm N->C_alpha C_beta C-β (Ph-CH2) ~35 ppm C_alpha->C_beta C1_prime C1' ~139 ppm C_beta->C1_prime C_ar C2'-C6' 126-129 ppm C1_prime->C_ar

Caption: Carbon connectivity map highlighting the three distinct magnetic domains. Note the deshielding hotspot at C2 (Nitro-bearing carbon).

Comparative Analysis: Target vs. Control

To validate your assignment, compare your spectrum against the Control (Non-Nitro) analogue. The ortho-nitro group induces specific "Delta" (


) shifts that act as diagnostic fingerprints.
Table 1: Comparative 13C NMR Shifts (CDCl3, 100 MHz)

Note: Values are in ppm relative to TMS. "Control" data is based on standard literature for N-phenethylbenzamide [1][2]. "Target" data is derived from substituent additivity principles and nitro-benzamide literature [3][4].

Carbon PositionAssignmentControl (No Nitro)Target (2-Nitro)

(Shift Effect)
Carbonyl C=O (Amide) 167.5 166.8 -0.7 (Upfield)
Linker

-CH2 (N-CH2)
41.241.0Negligible
Linker

-CH2 (Ph-CH2)
35.835.6Negligible
Ring A C-Ipso (C-CO)134.8133.5-1.3 (Shielding)
Ring A C-Ipso (C-NO2) 127.0 (C-H) 147.2 +20.2 (Deshielding)
Ring A C-Ortho to NO2128.5124.4-4.1 (Shielding)
Ring B C-Ipso (Ethyl)138.9138.8None
Ring B Aromatic Cluster126.5 - 128.8126.6 - 128.9None
Key Mechanistic Insights
  • The "Nitro-Twist" Effect (C=O): In the control, the phenyl ring and amide carbonyl are coplanar (conjugated). In the 2-nitro derivative, steric hindrance forces the carbonyl out of plane, slightly reducing conjugation. This typically results in a minor upfield shift (shielding) of the carbonyl peak compared to the control.

  • The C-NO2 Signature: The most obvious diagnostic peak is the quaternary carbon attached to the nitro group. It appears significantly downfield at ~147 ppm , a region usually empty in the control spectrum.

  • Ring B Stability: The phenethyl ring carbons (Ring B) are too far (~4 bonds) from the nitro group to feel its electronic effect. If these peaks shift significantly, your sample may be contaminated or the wrong isomer.

Experimental Protocol: Synthesis & Validation

To ensure the data matches the assignments, the sample must be generated via a controlled protocol. The following Schotten-Baumann condition is the industry standard for minimizing side reactions (like di-acylation).

Workflow Diagram

Workflow Start Reagents: 2-Phenylethylamine (1.0 eq) 2-Nitrobenzoyl chloride (1.1 eq) Et3N (2.0 eq) Reaction Reaction: DCM (0°C to RT) Stir 3 hours Start->Reaction Quench Workup: Wash w/ 1M HCl (Remove amine) Wash w/ Sat. NaHCO3 (Remove acid) Reaction->Quench Purify Purification: Recrystallization (EtOH/Water) OR Flash Col. (Hex/EtOAc 3:1) Quench->Purify Analyze Analysis: 13C NMR (CDCl3) Check 147 ppm & 166 ppm Purify->Analyze

Caption: Synthesis workflow ensuring removal of starting materials that could obscure NMR interpretation.

Step-by-Step Protocol
  • Setup: Dissolve 2-phenylethylamine (10 mmol) and triethylamine (20 mmol) in dry Dichloromethane (DCM, 20 mL) under nitrogen. Cool to 0°C.

  • Addition: Dropwise add a solution of 2-nitrobenzoyl chloride (11 mmol) in DCM. The slight excess ensures full consumption of the amine.

  • Workup (Critical for NMR Purity):

    • Wash organic phase with 1M HCl (removes unreacted phenylethylamine—prevents peaks at 42 ppm).

    • Wash with Sat. NaHCO3 (removes 2-nitrobenzoic acid byproduct—prevents carbonyl peak at ~170 ppm).

  • Drying: Dry over

    
     and evaporate.
    
  • Recrystallization: If the crude is yellow (impurities), recrystallize from Ethanol/Water to obtain white needles.

Detailed Peak Assignment Guide (13C NMR)

When analyzing your spectrum, follow this order of operations to assign peaks confidently.

Zone 1: The Carbonyl (160 - 170 ppm)
  • Signal: Single quaternary peak.

  • Expected Shift: 166.8 ± 1.0 ppm .

  • Interference Warning: If you see a peak at 170-172 ppm, it is likely residual 2-nitrobenzoic acid (hydrolysis product). If you see a peak at 164 ppm, it may be the anhydride.

Zone 2: The Nitro-Aromatic Ring (120 - 150 ppm)

This region is complex due to overlap. Use Peak Height and DEPT-135 to distinguish.

  • 147.2 ppm (Quaternary): C2 attached to

    
    . Low intensity.
    
  • 133.5 ppm (Quaternary): C1 attached to

    
    . Low intensity.
    
  • 133 - 134 ppm (CH): C5 (Para to Nitro). Often the most downfield protonated carbon in this ring.

  • 130.5 ppm (CH): C4 (Meta to Nitro).

  • 129.2 ppm (CH): C6 (Ortho to Carbonyl).

  • 124.4 ppm (CH): C3 (Ortho to Nitro). Diagnostic: This carbon is shielded by the ortho-nitro resonance effect relative to the meta positions.[1]

Zone 3: The Phenethyl Ring (125 - 140 ppm)
  • 138.8 ppm (Quaternary): Ipso carbon attached to the ethyl chain.

  • 128.9 ppm (2C): Meta carbons. High intensity.

  • 128.7 ppm (2C): Ortho carbons. High intensity.

  • 126.6 ppm (1C): Para carbon.

Zone 4: The Aliphatic Linker (30 - 45 ppm)
  • 41.0 ppm:

    
    . Deshielded by the adjacent Nitrogen. Appears as a negative peak in DEPT-135.
    
  • 35.6 ppm:

    
    . Shielded relative to the N-methylene. Appears as a negative peak in DEPT-135.
    

References

  • PubChem. (2025).[2] N-Phenethylbenzamide Spectral Data. National Library of Medicine. [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 15632 (N-Phenethylbenzamide). AIST Japan.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for nitro-group substituent increments).
  • Royal Society of Chemistry. (2013).[3][4] Copper-catalyzed formation of N,N-dimethyl benzamide. (Supporting Info containing benzamide NMR data). [Link]

Sources

Distinguishing 2-nitro-N-(2-phenylethyl)benzamide from its Hydrolysis Byproducts: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

<

For researchers, scientists, and drug development professionals, ensuring the purity and stability of synthesized compounds is paramount. This guide provides an in-depth, practical comparison of analytical techniques to distinguish 2-nitro-N-(2-phenylethyl)benzamide from its potential hydrolysis byproducts: 2-nitrobenzoic acid and 2-phenylethanamine. The methodologies detailed herein are designed to be self-validating, offering a robust framework for confident compound characterization.

The Challenge: Monitoring Hydrolysis

2-nitro-N-(2-phenylethyl)benzamide, a molecule with potential applications in various research domains, can undergo hydrolysis, breaking the amide bond to yield its constituent carboxylic acid and amine.[1][2][3] This degradation can significantly impact experimental outcomes, making it crucial to identify and quantify the parent compound and its byproducts accurately.

The hydrolysis reaction can be visualized as follows:

parent 2-nitro-N-(2-phenylethyl)benzamide acid 2-nitrobenzoic acid parent->acid Hydrolysis amine 2-phenylethanamine parent->amine Hydrolysis h2o H₂O h2o->parent

Caption: Hydrolysis of 2-nitro-N-(2-phenylethyl)benzamide.

This guide will explore and compare several key analytical techniques, providing the theoretical basis for their application and detailed experimental protocols.

Comparative Analysis of Spectroscopic and Chromatographic Techniques

A multi-faceted approach employing both spectroscopic and chromatographic methods provides the most comprehensive and reliable means of distinguishing 2-nitro-N-(2-phenylethyl)benzamide from its hydrolysis products.

Technique Principle Key Differentiators Advantages Limitations
FTIR Spectroscopy Vibrational transitions of functional groupsC=O stretch (amide vs. carboxylic acid), N-H and O-H stretchesRapid, non-destructive, provides functional group informationNot ideal for quantification, overlapping peaks can be complex
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic fieldChemical shifts of protons adjacent to the amide, carboxylic acid, and amine groupsProvides detailed structural information, quantitativeRequires deuterated solvents, can be complex for mixtures
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phaseRetention times of the amide, carboxylic acid, and amineHighly sensitive, quantitative, excellent for separationRequires method development, choice of column is critical
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point and partitioning, followed by mass-based detectionRetention times and mass fragmentation patternsHigh sensitivity and selectivity, provides molecular weight and structural informationRequires volatile and thermally stable compounds, potential for degradation of some analytes
Thin-Layer Chromatography (TLC) Differential migration on a stationary phaseRf values of the three compoundsSimple, rapid, low cost, good for initial screeningNot quantitative, lower resolution than HPLC

In-Depth Methodologies and Expected Outcomes

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is an excellent first-pass technique to quickly assess the presence of the key functional groups. The vibrational frequency of the carbonyl (C=O) group is highly sensitive to its electronic environment, allowing for clear differentiation between an amide and a carboxylic acid.[4][5][6]

Expected Spectral Features:

Compound Key IR Absorptions (cm⁻¹) Interpretation
2-nitro-N-(2-phenylethyl)benzamide ~1650-1690 (strong)Amide I band (C=O stretch)[5][7]
~3200-3400 (medium)N-H stretch (secondary amide)[6]
2-nitrobenzoic acid ~1700-1725 (strong)Carboxylic acid C=O stretch
~2500-3300 (very broad)O-H stretch of the carboxylic acid[4][6]
2-phenylethanamine ~3300-3500 (two bands, medium)N-H stretches (primary amine)
No C=O stretchAbsence of a carbonyl group

Experimental Protocol:

  • Prepare a KBr pellet or cast a thin film of the sample.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for the characteristic peaks listed above.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep Prepare KBr Pellet or Thin Film acquire Acquire Spectrum (4000-400 cm⁻¹) prep->acquire analyze Analyze for Key Functional Group Peaks acquire->analyze

Caption: FTIR analysis workflow.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H NMR provides a detailed map of the proton environments within a molecule. The chemical shifts of protons are influenced by neighboring functional groups, allowing for unambiguous identification of the parent amide and its hydrolysis byproducts.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ ppm):

Compound Proton Environment Expected Chemical Shift (δ ppm)
2-nitro-N-(2-phenylethyl)benzamide Amide N-H~6.5-8.5 (broad)
CH₂-N~3.6-3.8
CH₂-Ar~2.9-3.1
Aromatic protons~7.2-8.2
2-nitrobenzoic acid Carboxylic acid O-H~10-13 (very broad)
Aromatic protons~7.5-8.3
2-phenylethanamine Amine N-H₂~1.5-2.5 (broad)
CH₂-N~2.9-3.1
CH₂-Ar~2.7-2.9
Aromatic protons~7.1-7.4

Experimental Protocol:

  • Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of a reference standard (e.g., TMS).

  • Acquire the ¹H NMR spectrum.

  • Integrate the peaks to determine the relative molar ratios of the compounds present.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep Dissolve in Deuterated Solvent with TMS acquire Acquire ¹H NMR Spectrum prep->acquire analyze Analyze Chemical Shifts and Integrate Peaks acquire->analyze

Caption: ¹H NMR analysis workflow.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates compounds based on their polarity and interaction with the stationary phase. The significant difference in polarity between the relatively nonpolar amide, the polar carboxylic acid, and the basic amine allows for excellent separation.[8][9][10][11][12]

Experimental Protocol (Reverse-Phase):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be 10-90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Expected Elution Order:

  • 2-nitrobenzoic acid (most polar)

  • 2-phenylethanamine (will be protonated and have some polarity)

  • 2-nitro-N-(2-phenylethyl)benzamide (least polar)

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis prep Dissolve Sample in Mobile Phase inject Inject onto C18 Column prep->inject run Run Gradient Elution inject->run analyze Analyze Chromatogram for Retention Times and Peak Areas run->analyze

Caption: HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. The parent amide and its hydrolysis byproducts have distinct volatilities and will produce unique mass spectra upon electron ionization.[13][14][15]

Experimental Protocol:

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: 100 °C hold for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 m/z

Expected Results:

Compound Expected Retention Time Key Mass Fragments (m/z)
2-phenylethanamine Early eluting121 (M⁺), 91 (tropylium ion), 30 (CH₂NH₂)
2-nitrobenzoic acid Mid eluting (may require derivatization)167 (M⁺), 150 (M⁺-OH), 121 (M⁺-NO₂)
2-nitro-N-(2-phenylethyl)benzamide Late eluting270 (M⁺), 150 (nitrobenzoyl cation), 104 (phenylethyl fragment)

Note: The carboxylic acid may exhibit poor peak shape. Derivatization (e.g., methylation) can improve its chromatographic behavior.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis prep Dissolve in Volatile Solvent (Consider Derivatization) inject Inject into GC prep->inject run Run Temperature Program inject->run detect Detect by Mass Spectrometry run->detect analyze Analyze Chromatogram and Mass Spectra detect->analyze cluster_0 Sample Preparation & Application cluster_1 Development cluster_2 Visualization & Analysis spot Spot Sample on TLC Plate develop Develop Plate in Mobile Phase spot->develop visualize Visualize under UV and/or with Stain develop->visualize analyze Calculate R f Values visualize->analyze

Sources

Field Guide: Elemental Analysis Validation for 2-nitro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation framework for the elemental analysis (CHN) of 2-nitro-N-(2-phenylethyl)benzamide (C₁₅H₁₄N₂O₃). While modern labs often default to High-Resolution Mass Spectrometry (HRMS) for identification, combustion analysis remains the "Gold Standard" for establishing bulk purity and solvation state—critical parameters in early-stage drug development.

The presence of a nitro group (


) ortho to the amide linkage presents specific analytical challenges, notably the incomplete reduction of nitrogen oxides (

) during combustion. This guide details a validated protocol to mitigate these risks, comparing its performance against qNMR and HRMS alternatives.

Theoretical Framework & Compound Properties

The Analyte

Compound: 2-nitro-N-(2-phenylethyl)benzamide Formula: C₁₅H₁₄N₂O₃ Molecular Weight: 270.29 g/mol

Theoretical Composition:

  • Carbon: 66.66%

  • Hydrogen: 5.22%

  • Nitrogen: 10.36%

  • Oxygen: 17.76% (Calculated by difference)

The "Nitro" Challenge in Combustion

In standard Dumas combustion, organic nitrogen is converted to


 and 

. For accurate quantification, all

must be reduced to

gas before detection. Nitro-aromatics are prone to incomplete reduction if the reduction reactor (typically Copper) is exhausted or channeled, leading to artificially low Nitrogen values or peak tailing.

Comparative Analysis: EA vs. Alternatives

The following table objectively compares Elemental Analysis (EA) against Quantitative NMR (qNMR) and HRMS for this specific application.

FeatureElemental Analysis (Combustion) qNMR (¹H) HRMS (Q-TOF/Orbitrap)
Primary Utility Bulk purity & Empirical formula confirmation.Specific impurity quantitation & structure verification.[1]Exact mass identification & trace impurity detection.
Purity Scope Total Purity: Detects non-chromophoric impurities (inorganics, water).Organic Purity: Excellent, but "blind" to inorganic salts/moisture.Qualitative: Ionization suppression makes bulk quantitation unreliable.
Sample Req. 2–5 mg (Destructive).5–20 mg (Non-destructive).<1 µg (Destructive).
Specific Weakness Non-specific (cannot distinguish isomers).Requires internal standard (IS) & perfect solubility.[1]Poor dynamic range for bulk assay (>98%).
Verdict for C₁₅H₁₄N₂O₃ Essential for confirming solvent-free status and bulk homogeneity.Complementary for confirming the integrity of the amide bond.Supporting for confirming molecular formula identity.

Experimental Protocol: Validated Workflow

Instrumentation & Conditions
  • Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).

  • Carrier Gas: Helium (99.999%), Flow: 140 mL/min.

  • Combustion Gas: Oxygen (99.999%), Injection: 250 mL/min for 5s.

  • Temperatures:

    • Combustion Reactor: 950°C (Ensures flash combustion of the benzamide ring).

    • Reduction Reactor: 840°C (Copper wires).

    • Oven: 65°C.

Sample Preparation (Critical Step)

The amide functionality can induce hygroscopicity.

  • Drying: Dry sample in a vacuum oven at 40°C for 4 hours prior to weighing.

  • Weighing: Weigh 2.0–2.5 mg (±0.001 mg) into tin capsules.

  • Additive: Add ~5 mg of Vanadium Pentoxide (

    
    )  to the tin capsule.
    
    • Reasoning:

      
       acts as an oxygen donor and combustion catalyst, ensuring complete oxidative decomposition of the refractory nitro-aromatic ring.
      
Validation Workflow Diagram

ValidationWorkflow Start Start Validation: C15H14N2O3 SysSuit System Suitability (Acetanilide Std) Start->SysSuit Spec Specificity Check (Blank & Additive) SysSuit->Spec If K-factor stable Linear Linearity (1.0 - 4.0 mg range) Spec->Linear Acc Accuracy (Spike Recovery / Std Comparison) Linear->Acc Prec Precision (Repeatability n=6) Acc->Prec Decision Pass Criteria? (±0.4% Abs Error) Prec->Decision Report Generate CoA Decision->Report Yes Fail Investigate: Reduction Tube / Leak Decision->Fail No Fail->SysSuit Retest

Figure 1: Step-by-step validation decision tree compliant with ICH Q2(R2).

Validation Data & Performance

The following data represents a typical validation set for 2-nitro-N-(2-phenylethyl)benzamide, demonstrating the method's adherence to the industry standard acceptance criteria of ±0.4% absolute difference from theoretical values.

Precision (Repeatability)

n=6 replicates of the synthesized compound.

ReplicateWeight (mg)Nitrogen % (Theo: 10.36)Carbon % (Theo: 66.66)Hydrogen % (Theo: 5.22)
Rep 12.10410.3466.585.25
Rep 22.21510.3866.625.21
Rep 32.09810.3566.705.24
Rep 42.30110.3266.655.23
Rep 52.15510.3966.605.20
Rep 62.24010.3666.685.22
Mean - 10.357 66.638 5.225
% RSD - 0.25% 0.07% 0.35%
Status - PASS PASS PASS
Accuracy (via Sulfanilamide Standard)

To prove the system handles sulfonamides/amides correctly.

ElementTheoretical %Measured %Absolute ErrorAcceptance Limit
Nitrogen 16.2716.25-0.02± 0.30
Carbon 41.8441.89+0.05± 0.30
Hydrogen 4.684.71+0.03± 0.30
Robustness: The Reduction Factor

The critical robustness parameter for this nitro-compound is the Oxygen/Carrier Gas Ratio .

  • Standard: 250 mL/min

    
     for 5s.
    
  • Challenge: 200 mL/min

    
     for 5s.
    
  • Result: Nitrogen values dropped by 0.15% (incomplete combustion), indicating the method requires excess oxygen (the "Standard" setting) to handle the nitro group effectively.

Scientific Rationale & Troubleshooting

The "Nitrogen Spike" Phenomenon

If your Nitrogen values read consistently high (e.g., 10.8% instead of 10.36%), check the chromatographic separation . The


 peak elutes first. If the reduction tube is exhausted (Copper turned to Copper Oxide), 

gas may elute. Depending on the column,

can co-elute or tail into the

peak, artificially inflating the integration area.
  • Fix: Replace the reduction reactor copper filling every 300 runs for nitro-rich samples.

Solvent Entrapment

The synthesis of this amide likely involves crystallization from Ethanol or DCM.

  • Observation: High Carbon, High Hydrogen.

  • Diagnosis: 0.5 moles of Ethanol trapped in the lattice would shift Carbon theoretical to ~65%.

  • Confirmation: Run TGA (Thermogravimetric Analysis) or ¹H-NMR to quantify solvent before blaming the CHN analyzer.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning. (Chapter 26: Elemental Analysis). [Link][4]

  • National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: Acetanilide (Microanalytical Standard). [Link]

  • Waibel, R., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(12), 5073–5084. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-nitro-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-nitro-N-(2-phenylethyl)benzamide is a functionalized nitroaromatic amide. While specific toxicological data for this exact CAS may be limited in public repositories, its structural pharmacophore—combining a nitro group with a lipophilic phenylethyl moiety—dictates a Level 2 Biosafety / Chemical Hazard approach.

The Core Hazard: The presence of the nitro group (-NO₂) on the benzamide ring introduces a risk of dermal absorption and potential methemoglobinemia upon metabolic reduction. The lipophilic phenylethyl tail enhances cell membrane permeability, making skin contact the primary vector of exposure you must mitigate.

Immediate Action Required:

  • Containment: Handle exclusively in a certified chemical fume hood.

  • Skin Barrier: Standard latex gloves are insufficient . Nitrile (minimum 5 mil) is required.

  • Form Factor: As a solid, dust inhalation is the secondary critical risk.

Risk Assessment & Hierarchy of Controls

Before donning PPE, you must implement engineering controls.[1][2] PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Engineering Class II Fume Hood Prevents inhalation of aerosols/dusts.[1] Nitroaromatics can cause respiratory sensitization.[2]
Administrative Designated Area Isolate the balance and reaction vessel. Use "Caution: Toxic" signage.
Procedural Wet Methods When possible, dissolve the solid immediately to reduce dust generation (though this increases permeation risk—see PPE).

PPE Selection Matrix

This protocol uses a Self-Validating System : You must verify the integrity of your PPE before and during use.

A. Hand Protection (Critical)

Protocol: Double-gloving is mandatory for handling solutions.

  • Inner Layer: 4 mil Nitrile (High dexterity).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).

  • Why? Nitro compounds can permeate thin rubber. The phenylethyl group acts as a carrier, potentially accelerating this process. Latex offers poor resistance to nitro-organics.

B. Eye & Face Protection[1][3][4][5][6]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindicated: Safety glasses with side shields are insufficient for powders that can drift behind lenses.

C. Respiratory Protection[1][2][4][5][7][8]
  • Primary: Fume hood sash at recommended height.

  • Secondary (if outside hood): N95 or P100 particulate respirator.

  • Note: If dissolved in volatile organic solvents (DCM, Ethyl Acetate), a half-face respirator with Organic Vapor (OV) cartridges is required if hood work is impossible.

D. Body Protection[1][5][7]
  • Standard: Flame-resistant lab coat (cotton/Nomex).

  • High-Risk (Scale >5g): Disposable Tyvek® sleeves or apron to prevent cuff contamination.

Visualizing the Safety Logic

The following diagram outlines the decision-making process for PPE based on the physical state of the compound.

PPE_Decision_Logic Start Handling 2-nitro-N-(2-phenylethyl)benzamide State Identify Physical State Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Solid_Risk Risk: Dust Inhalation & Static Solid->Solid_Risk Sol_Risk Risk: Enhanced Skin Absorption (Carrier Solvent Effect) Solution->Sol_Risk Solid_PPE PPE: Nitrile Gloves (Single) + Goggles Engineering: Anti-static Balance in Hood Solid_Risk->Solid_PPE Sol_PPE PPE: Double Nitrile Gloves (Change outer glove every 30 mins) Sol_Risk->Sol_PPE

Figure 1: PPE Decision Logic based on physical state. Note the increased glove requirement for solutions due to solvent-mediated permeation.

Operational Protocols

Phase 1: Weighing & Transfer
  • Static Control: Nitro-benzamides can be electrostatic. Use an ionizing gun or anti-static brush before spatulating.

  • Taring: Tare the vial inside the hood. Do not transport open containers across the lab.

  • Technique: Use a disposable funnel. If spillage occurs on the balance, wipe immediately with a methanol-dampened Kimwipe (do not blow air).

Phase 2: Reaction Monitoring
  • Sampling: When taking TLC/HPLC aliquots, assume the syringe exterior is contaminated.

  • Glove Discipline: If you touch the reaction vessel, change your outer gloves immediately. Do not touch door handles or keyboards.

Phase 3: Emergency Spill Response

If >100mg is spilled, follow this workflow:

Spill_Response Spill Spill Detected Evac Alert & Evacuate Area Spill->Evac PPE_Don Don PPE: Double Gloves, Goggles, N95 Evac->PPE_Don Contain Cover with Absorbent Pads (Dampen if powder) PPE_Don->Contain Clean Clean with Soap/Water (Avoid Acetone initially) Contain->Clean Dispose Seal in HazMat Bag Label: Nitro-organic Clean->Dispose

Figure 2: Emergency spill response workflow. Note: Avoid initial acetone cleaning on skin to prevent enhanced absorption.

Disposal & Decontamination[1][2]

Waste Classification:

  • Solid Waste: Segregate into "Solid Hazardous Waste (Toxic/Irritant)."

  • Liquid Waste: "Organic Solvents + Toxic" stream. Do not mix with oxidizers (e.g., Nitric Acid) due to the nitro group's potential reactivity.

Decontamination of Glassware:

  • Rinse with Acetone (collect as waste).

  • Soak in 1M NaOH (base bath) for 2 hours to hydrolyze the amide bond (breaking the molecule into benzoate and phenethylamine fragments), rendering it more water-soluble for final cleaning.

  • Wash with standard detergent.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Nitrobenzamide. Retrieved from

  • PubChem. (n.d.). 2-nitrobenzamide Compound Summary. National Library of Medicine. Retrieved from

  • Bergamot. (2025). Nitrile Gloves Chemical Resistance Guide. Retrieved from

  • TCI Chemicals. (2025).[3][4] Safety Data Sheet: N,N-Diethylbenzamide (Analogous Amide Handling). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.